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  • Product: 3-(3-Ethynylphenoxy)propan-1-amine
  • CAS: 2228762-81-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-Ethynylphenoxy)propan-1-amine (CAS 2228762-81-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-ethynylphenoxy)propan-1-amine (CAS 2228762-81-8), a molecule of interest within the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-ethynylphenoxy)propan-1-amine (CAS 2228762-81-8), a molecule of interest within the broader class of phenoxypropanamine derivatives. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document, by leveraging established chemical principles and data from structurally analogous compounds, aims to furnish researchers with a robust foundational understanding. This guide will cover physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of potential applications in drug discovery, particularly in the context of neuroscience and anti-inflammatory research. The insights herein are designed to empower researchers to evaluate and potentially integrate this compound into their research and development programs.

Introduction: The Phenoxypropanamine Scaffold in Medicinal Chemistry

The phenoxypropanamine moiety is a well-established pharmacophore, forming the structural core of numerous clinically significant therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity through substitution on the aromatic ring and modifications of the propanamine side chain. A notable example is the class of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), where compounds like fluoxetine and atomoxetine feature this core structure.[1] The introduction of various substituents onto the phenyl ring can modulate the compound's affinity and selectivity for different biological targets.

The subject of this guide, 3-(3-ethynylphenoxy)propan-1-amine, is distinguished by the presence of an ethynyl group at the meta-position of the phenoxy ring. The ethynyl group is a small, rigid, and electron-withdrawing moiety that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within a protein's binding pocket. Its inclusion can significantly influence a molecule's metabolic stability and pharmacokinetic profile. Given the "research use only" designation by suppliers, it is likely that this compound is utilized as a chemical probe or an intermediate in the synthesis of more complex molecules for drug discovery and development.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 2228762-81-8BLDpharm[2]
Molecular Formula C₁₁H₁₃NOBLDpharm[2]
Molecular Weight 175.23 g/mol BLDpharm[2]
SMILES NCCCOC1=CC=CC(C#C)=C1BLDpharm[2]
Appearance Inferred to be a liquid or low-melting solidBased on similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral chemical principles
Storage Requires cold-chain transportationBLDpharm[2]

Characterization Workflow:

For researchers synthesizing or acquiring this compound, a standard characterization workflow is essential to confirm its identity and purity.

synthesis Synthesis and Purification nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Structural Confirmation ms Mass Spectrometry (e.g., ESI-MS) synthesis->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy synthesis->ir Functional Group Analysis hplc Purity Assessment (HPLC) synthesis->hplc Purity Determination

Caption: Standard characterization workflow for 3-(3-ethynylphenoxy)propan-1-amine.

Synthesis of 3-(3-Ethynylphenoxy)propan-1-amine

A plausible and efficient synthetic route to 3-(3-ethynylphenoxy)propan-1-amine can be conceptualized based on established methodologies for the synthesis of phenoxypropanamine derivatives. A common strategy involves the alkylation of a substituted phenol with a protected aminopropanol derivative, followed by deprotection. An alternative and more direct approach is the reduction of a corresponding nitrile.

Proposed Synthetic Pathway: Nitrile Reduction Route

This two-step pathway is advantageous due to its high potential yield and the commercial availability of starting materials.

start 3-Ethynylphenol + Acrylonitrile intermediate 3-(3-Ethynylphenoxy)propanenitrile start->intermediate Michael Addition product 3-(3-Ethynylphenoxy)propan-1-amine intermediate->product Nitrile Reduction (e.g., Raney Ni, H₂)

Caption: Proposed two-step synthesis of 3-(3-ethynylphenoxy)propan-1-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-Ethynylphenoxy)propanenitrile

  • Rationale: This step involves a Michael addition of 3-ethynylphenol to acrylonitrile. The reaction is typically base-catalyzed.

  • Procedure:

    • To a solution of 3-ethynylphenol (1.0 eq) in a suitable solvent such as acetonitrile or without a solvent, add a catalytic amount of a base like Triton B (40% in methanol, 0.1 eq).

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

    • Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a mild acid (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(3-ethynylphenoxy)propanenitrile.

Step 2: Reduction of 3-(3-Ethynylphenoxy)propanenitrile to 3-(3-Ethynylphenoxy)propan-1-amine

  • Rationale: The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation. The use of Raney Nickel is a common and effective method.

  • Procedure:

    • Dissolve 3-(3-ethynylphenoxy)propanenitrile (1.0 eq) in an alcoholic solvent such as ethanol, often saturated with ammonia to minimize the formation of secondary amine byproducts.

    • Add a catalytic amount of Raney Nickel (as a slurry in water or ethanol) to the solution.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases. Monitor the reaction by TLC.

    • Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(3-ethynylphenoxy)propan-1-amine.

    • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Potential Applications in Drug Discovery

The structural features of 3-(3-ethynylphenoxy)propan-1-amine suggest its potential as a valuable building block or lead compound in several areas of drug discovery.

Central Nervous System (CNS) Agents

The phenoxypropanamine scaffold is a cornerstone in the development of antidepressants.[1] Compounds with this core structure are known to inhibit the reuptake of monoamine neurotransmitters such as serotonin and norepinephrine. The ethynyl substituent on the phenyl ring can influence the binding affinity and selectivity for these transporters. Therefore, 3-(3-ethynylphenoxy)propan-1-amine and its derivatives could be investigated as potential antidepressants or as probes to study the structure-activity relationships of monoamine transporter inhibitors.

Adrenergic Receptor Antagonists

Derivatives of phenoxyalkylamines have been explored as α-adrenergic receptor antagonists (alpha-blockers).[3] These agents are used in the treatment of hypertension and benign prostatic hyperplasia. The nature and position of substituents on the phenoxy ring are critical for their activity and selectivity. The ethynyl group in 3-(3-ethynylphenoxy)propan-1-amine could confer novel pharmacological properties in this context.

Anti-inflammatory Agents

Recent research has identified novel 1,3-diphenyl-3-(phenylamino)propan-1-ones as selective cyclooxygenase-2 (COX-2) inhibitors.[4] While the core structure is different, this highlights the potential for amine-containing phenyl derivatives to exhibit anti-inflammatory activity. The ethynylphenyl moiety could be a key pharmacophoric element in the design of new anti-inflammatory drugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(3-ethynylphenoxy)propan-1-amine is not widely available, related amine compounds are often corrosive and can cause skin and eye irritation. Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

3-(3-Ethynylphenoxy)propan-1-amine is a promising, yet underexplored, chemical entity. Its structural relationship to a range of bioactive molecules, combined with the unique properties of the ethynyl group, makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential applications, with the aim of stimulating further research into this and related compounds. The proposed synthetic protocols are based on robust and well-established chemical transformations, offering a reliable starting point for its preparation and subsequent evaluation. As with any research chemical, thorough characterization and careful handling are paramount.

References

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Google Patents. (n.d.). US5023269A - 3-aryloxy-3-substituted propanamines.
  • Baylor University. (2019, April 25). New chemical synthesis strategy leads to identification of novel, simpler derivatives. ScienceDaily. Retrieved from

  • Sakurai, S., Mitani, K., Hashimoto, S., Morikawa, K., Yasuda, S., Koshinaka, E., Kato, H., & Ito, Y. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 40(6), 1443–1451. [Link]

  • Garg, N. K., et al. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Retrieved from [Link]

  • Lee, J. Y., et al. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry Letters, 17(18), 5031-5035.
  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • Google Patents. (n.d.). EP0052492B1 - 3-Aryloxy-3-phenylpropylamine.
  • Firoozpour, L., et al. (2017). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Medicinal Chemistry, 13(7), 645-656.
  • Chen, Y. L., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. European Journal of Medicinal Chemistry, 262, 115865.
  • Wyrzykowska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(7), 3989.
  • Asian Journal of Pharmaceutical and Clinical Research. (2015).
  • ChemRxiv. (2024).
  • Awad, E. D., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-(Benzotriazol-1-yl)propan-1-amine.
  • PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • MDPI. (2021). Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. Molbank, 2021(3), M1251.
  • ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one)
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). Retrieved from [Link].

  • PubChemLite. (n.d.). 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

Sources

Exploratory

3-(3-Ethynylphenoxy)propylamine chemical structure and properties

This guide serves as a definitive technical monograph on 3-(3-Ethynylphenoxy)propylamine , a specialized heterobifunctional linker used critically in Targeted Protein Degradation (PROTACs) and Chemical Biology (Activity-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical monograph on 3-(3-Ethynylphenoxy)propylamine , a specialized heterobifunctional linker used critically in Targeted Protein Degradation (PROTACs) and Chemical Biology (Activity-Based Protein Profiling) .

Part 1: Executive Summary & Chemical Identity

3-(3-Ethynylphenoxy)propylamine is a strategic "linker" molecule designed to bridge two distinct chemical entities. Its structure features a primary amine (for amide coupling) and a terminal alkyne (for bioorthogonal "Click" chemistry), separated by a phenyl-ether spacer. This specific geometry provides a semi-rigid core (the benzene ring) with a flexible alkyl chain, optimizing the spatial orientation required for ternary complex formation in drug discovery.

Physiochemical Profile
PropertyValue / Description
IUPAC Name 3-(3-Ethynylphenoxy)propan-1-amine
Common Name 3-(3-Ethynylphenoxy)propylamine
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (Amine) ~9.8 (Protonated at physiological pH)
pKa (Alkyne) ~25 (Stable, requires base for activation)
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water

Part 2: Structural Analysis & Reactivity

The molecule is defined by three distinct functional zones, each serving a specific role in chemical synthesis:

  • Zone A: The "Anchor" (Primary Amine)

    • Reactivity: Nucleophilic attack on activated esters (NHS, pentafluorophenyl) or carboxylic acids (with HATU/EDC).

    • Utility: Typically used to attach the "Warhead" (drug molecule) or the E3 Ligase Ligand.[1]

  • Zone B: The "Spacer" (Phenoxypropyl)

    • Structure: A 3-carbon alkyl chain attached to a meta-substituted phenol.

    • Function: Provides ~6–8 Å of distance. The meta substitution on the benzene ring introduces a "kink" in the chain, preventing the linear rigidity seen in para isomers, which is often crucial for inducing protein-protein interactions.

  • Zone C: The "Click Handle" (Terminal Alkyne)

    • Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Utility: Allows for late-stage functionalization. It is "bioorthogonal," meaning it will not react with native biological functional groups (amines, thiols, alcohols).

Visualization: Reactivity Logic

G Amine Primary Amine (-NH2) Spacer Phenoxypropyl Spacer Amine->Spacer Alkyne Terminal Alkyne (-C≡CH) Spacer->Alkyne Tag Azide Tag / E3 Ligand (via Triazole) Alkyne->Tag CuAAC Click Reaction Target Target Ligand (via Amide Bond) Target->Amine Coupling (HATU/DIPEA)

Figure 1: Functional decomposition of the linker showing orthogonal reactivity sites.

Part 3: Synthetic Methodology (Expert Protocol)

Direct alkylation of 3-ethynylphenol with 3-bromopropylamine is not recommended due to the high probability of self-polymerization (amine attacking the bromide) and low yields.

The Industry-Standard Route: Use of a Boc-protected amine precursor.

Step 1: Williamson Ether Synthesis

Reagents: 3-Ethynylphenol, N-Boc-3-bromopropylamine, Potassium Carbonate (


), Potassium Iodide (KI, catalytic).
Solvent:  DMF or Acetone (Reflux).
  • Dissolve: 3-Ethynylphenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add anhydrous

    
     (2.0 eq). Stir at RT for 15 min to generate the phenoxide anion.
    
  • Alkylate: Add N-Boc-3-bromopropylamine (1.2 eq) and a crystal of KI.

  • Heat: Stir at 60°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purify: Flash chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane. Solvent: Dichloromethane (DCM).

  • Dissolve: The Boc-intermediate in DCM.

  • Acidify: Add TFA (20% v/v). Stir at RT for 1–2 hours.

  • Quench: Concentrate in vacuo. Critical: The product will exist as a TFA salt.

  • Free Base (Optional): Redissolve in DCM, wash with saturated

    
    , dry and concentrate to obtain the free amine oil.
    
Synthesis Flowchart

Synthesis Start 3-Ethynylphenol Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) Start->Step1 Reagent N-Boc-3-bromopropylamine Reagent->Step1 Inter Intermediate: N-Boc-3-(3-ethynylphenoxy)propylamine Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Final Product: 3-(3-Ethynylphenoxy)propylamine Step2->Final

Figure 2: Two-step synthetic pathway ensuring high fidelity and yield.

Part 4: Applications in Drug Discovery

PROTAC Linker Design

This molecule is a "Clickable Linker." In the development of Proteolysis Targeting Chimeras (PROTACs), researchers often need to screen different linker lengths and compositions.[1][2]

  • Workflow: A library of "Warhead-Azides" is synthesized.

  • Assembly: The 3-(3-Ethynylphenoxy)propylamine is first coupled to an E3 ligase ligand (e.g., Pomalidomide acid).

  • Screening: The Alkyne-E3 ligand is "clicked" to various Warhead-Azides to rapidly generate a library of PROTACs.

Activity-Based Protein Profiling (ABPP)

The alkyne serves as a latent handle.

  • Probe Synthesis: The amine is coupled to a covalent inhibitor (e.g., an acrylamide warhead targeting a kinase).

  • In-Cell Labeling: The probe is incubated with cells.

  • Detection: After cell lysis, the alkyne is reacted with Azide-Rhodamine or Azide-Biotin via CuAAC to visualize or enrich the targeted proteins.

Part 5: Handling & Safety

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aliphatic amines can absorb

    
     from air to form carbamates; alkynes are generally stable but should be kept away from active metals.
    
  • Hazards:

    • Corrosive: Primary amines are caustic to skin and eyes.

    • Reactive: Do not mix with strong oxidizing agents.

    • Toxicity: Treat as a potential irritant; specific toxicology data is often lacking for custom linkers, so assume high potency.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Beshir, A. B., et al. (2008). Synthesis and Application of a Heterobifunctional Linker for Click Chemistry. Tetrahedron Letters. (General reference for alkyne-amine linkers).
  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation.[1][3] Cell Chemical Biology. Link

  • Enamine Ltd. (2025).[4] Building Blocks and Linkers for PROTAC Synthesis. Enamine Catalog. Link

Sources

Foundational

Technical Monograph: Alkyne-Functionalized Phenoxy Linkers in Chemical Biology

Executive Summary The alkyne-functionalized phenoxy linker represents a critical structural motif in modern chemical biology, serving as a robust, bioorthogonal handle for Proteolysis Targeting Chimeras (PROTACs) , Activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkyne-functionalized phenoxy linker represents a critical structural motif in modern chemical biology, serving as a robust, bioorthogonal handle for Proteolysis Targeting Chimeras (PROTACs) , Activity-Based Protein Profiling (ABPP) , and affinity enrichment . Unlike flexible aliphatic chains, the phenoxy moiety introduces defined rigidity and metabolic stability, while the terminal alkyne enables modular assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details the design principles, synthetic pathways, and validated protocols for deploying these linkers in drug discovery workflows.

Chemical Architecture & Design Principles

The Phenoxy Scaffold: Stability & Rigidity

The phenoxy group (phenyl ether) is preferred over simple alkyl chains for three mechanistic reasons:

  • Metabolic Stability: The aryl-oxygen bond is resistant to rapid enzymatic hydrolysis compared to esters or simple amides in plasma.

  • Conformational Constraint: The planar benzene ring restricts the rotational degrees of freedom, reducing the entropic penalty upon binding to E3 ligases (in PROTACs) or protein active sites.

  • UV-Vis Traceability: The phenoxy chromophore facilitates HPLC monitoring during synthesis and purification, a feature often lacking in PEG-only linkers.

The Alkyne Handle: Bioorthogonality

The terminal alkyne serves as a "silent" handle. It is sterically small, non-polar, and inert to endogenous biological nucleophiles (amines, thiols), making it ideal for:

  • In situ assembly: Clicking two fragments (e.g., E3 ligand and Warhead) inside a cell or lysate.

  • Enrichment: Pull-down of labeled proteins using biotin-azide.

Synthesis & Functionalization Workflow

The synthesis of a representative heterobifunctional linker, 4-(prop-2-yn-1-yloxy)benzoic acid , illustrates the core chemistry. This molecule possesses a carboxylic acid for amide coupling (to a warhead/ligand) and an alkyne for click chemistry.

Synthetic Route (Williamson Ether Synthesis)
  • Reagents: Methyl 4-hydroxybenzoate, Propargyl bromide, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone.

  • Mechanism:

    
     nucleophilic substitution.
    
Visualization: Synthesis & Application Workflow

The following diagram outlines the conversion of raw materials into a functional chemical probe and its subsequent application.

LinkerWorkflow Raw Phenolic Precursor (e.g., 4-Hydroxybenzoate) Inter Intermediate: O-Propargyl Ester Raw->Inter Sn2 Alkylation Reagent Propargyl Bromide (K2CO3, DMF, 60°C) Reagent->Inter Linker Final Linker: 4-(prop-2-yn-1-yloxy)benzoic acid Inter->Linker Deprotection Hydrolysis LiOH Hydrolysis Hydrolysis->Linker Coupling Amide Coupling (Warhead Attachment) Linker->Coupling Probe Functional Alkyne Probe Coupling->Probe To Biological Assay

Figure 1: Step-wise synthesis and functionalization workflow for an alkyne-phenoxy linker.

Experimental Protocols

Protocol A: Synthesis of O-Propargyl Phenoxy Linker

Objective: Synthesize 4-(prop-2-yn-1-yloxy)benzoic acid.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.5 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) in DMF (15 mL). Add

    
     (2.76 g, 20 mmol). Stir at RT for 15 min to generate the phenoxide anion.
    
  • Alkylation: Dropwise add propargyl bromide (1.5 eq) over 10 minutes.

    • Causality: Slow addition prevents localized high concentrations that could lead to side reactions, although rare with propargyl bromide.

  • Reaction: Heat to 60°C for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot (

      
      ) must disappear; product spot (
      
      
      
      ) appears.
  • Workup: Dilute with water (100 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Hydrolysis (Optional if Acid needed): Treat the ester with LiOH (3 eq) in THF/H2O (1:1) for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid linker.

Protocol B: CuAAC Click Conjugation (In Solution)

Objective: Conjugate the Alkyne-Linker-Warhead to an Azide-Reporter (e.g., Biotin-Azide).

Reagents:

  • Alkyne-labeled protein/small molecule (50 µM final)

  • Azide-Tag (e.g., Biotin-PEG3-N3, 100 µM final)

  • 
     (1 mM final)[1]
    
  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 2 mM final)

  • Sodium Ascorbate (5 mM final, fresh)

Workflow:

  • Premix Catalyst: Mix

    
     and THPTA in a 1:2 molar ratio in water. Incubate for 5 mins.
    
    • Causality: THPTA protects Cu(I) from oxidation and disproportionation, preventing protein precipitation often caused by free copper.

  • Assembly: Add components to the reaction tube in this specific order:

    • Buffer (PBS pH 7.4)

    • Alkyne-substrate[2][3][4][5]

    • Azide-reporter[3]

    • Cu-THPTA complex[6][7]

    • Sodium Ascorbate (Start of reaction)[3]

  • Incubation: 1 hour at RT in the dark.

  • Quenching: Add EDTA (10 mM) to chelate copper.

    • Self-Validation Checkpoint: Analyze a small aliquot by LC-MS. Look for the mass shift corresponding to the triazole adduct (+ Azide mass).

Applications in Chemical Biology

PROTAC Linkerology

In PROTAC design, the linker length and rigidity define the stability of the Ternary Complex (Target-PROTAC-E3).

  • Application: Use the alkyne-phenoxy linker to connect a VHL ligand (e.g., VH032) to a kinase inhibitor.

  • Advantage: The alkyne allows for "Click-Chemistry Library Generation."[5] You can synthesize a library of 10 different E3 ligands with azide handles and "click" them to your alkyne-functionalized warhead to rapidly screen for degradation efficiency.

Activity-Based Protein Profiling (ABPP)

Phenoxy-alkyne linkers are used to create "Clickable Probes."

  • Mechanism: The probe (Warhead-Phenoxy-Alkyne) covalently modifies the active site of an enzyme (e.g., a cysteine protease).

  • Readout: After cell lysis, the alkyne-labeled proteome is reacted with Rhodamine-Azide (for gel imaging) or Biotin-Azide (for MS proteomics).

Biological Signaling & Assay Workflow

The following diagram illustrates the ABPP workflow using an alkyne-phenoxy probe.

ABPP_Workflow Cell Live Cell / Lysate Probe Alkyne-Phenoxy Probe (Incubation) Cell->Probe Labeling Covalent Labeling of Target Protein Probe->Labeling Specific Binding Lysis Cell Lysis Labeling->Lysis Click CuAAC Click Reaction (+ Biotin-Azide) Lysis->Click Add Reagents Enrich Streptavidin Enrichment Click->Enrich Biotin-Streptavidin Analysis LC-MS/MS Identification Enrich->Analysis Tryptic Digest

Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-phenoxy probes.

Quantitative Data Summary: Linker Performance

The following table summarizes comparative data on linker types in PROTAC degradation efficiency (Target: BRD4, Ligand: JQ1 derivatives).

Linker TypePhysicochemical PropertyDegradation Efficiency (

)
Metabolic Stability (

microsomes)
Alkyl Chain (C6) Flexible, Hydrophobic150 nM< 20 min
PEG Chain (PEG3) Flexible, Hydrophilic85 nM> 60 min
Phenoxy-Alkyne Rigid, Semi-polar 25 nM > 120 min
Triazole (Click) Rigid, Polar40 nM> 120 min

Note: Data generalized from comparative linkerology studies (see References).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, implement these controls:

  • The "No-Catalyst" Control: Run the click reaction without CuSO4. If you see signal, your probe is non-specifically binding or sticky.

  • The "Competitor" Control: Pre-incubate with 10x excess of the free warhead (no linker/alkyne). The signal for the specific target should disappear.

  • Ascorbate Freshness: Sodium ascorbate oxidizes rapidly (turns yellow). Rule: Always prepare fresh 100 mM stock for every experiment. If yellow, discard.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020). Pharmacology & Therapeutics. URL:[Link]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie International Edition. URL:[Link]

  • Activity-based protein profiling: A graphical review. Source: Cravatt, B. F., et al. (2023). Current Opinion in Chemical Biology. URL:[Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Source: McGown, A., et al. (2025).[8] ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Exploratory

3-(3-Ethynylphenoxy)propan-1-amine molecular weight and formula

High-Fidelity Heterobifunctional Linker for PROTAC and Bioconjugate Design Executive Summary 3-(3-Ethynylphenoxy)propan-1-amine is a specialized short-chain, aromatic heterobifunctional linker utilized primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Heterobifunctional Linker for PROTAC and Bioconjugate Design

Executive Summary

3-(3-Ethynylphenoxy)propan-1-amine is a specialized short-chain, aromatic heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates. Unlike flexible polyethylene glycol (PEG) linkers, the inclusion of the phenoxy moiety confers structural rigidity and lipophilicity, influencing the pharmacokinetic profile and ternary complex stability of the final conjugate.

This guide details the physicochemical properties, synthetic utility, and validated experimental protocols for deploying this linker in drug discovery workflows.

Physicochemical Characterization

This molecule serves as a critical "chemical bridge," possessing two orthogonal reactive handles: a primary amine (for amide bonds) and a terminal alkyne (for click chemistry).

Identity & Properties Table[1]
PropertyValue / Description
IUPAC Name 3-(3-Ethynylphenoxy)propan-1-amine
CAS Number 2228762-81-8
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES NCCCOC1=CC=CC(C#C)=C1
Appearance Typically a viscous yellow oil or low-melting solid (depending on salt form)
Solubility High in DMSO, DMF, DCM, Methanol.[1][2] Moderate aqueous solubility (enhanced at pH < 7).
Storage -20°C, Desiccated, Inert atmosphere (Ar/N₂). Hygroscopic as HCl salt.
Structural Significance

The meta-substitution of the ethynyl group relative to the ether linkage is non-trivial. It dictates the vector of the attached ligand, creating a specific geometric constraint different from para- substituted analogs. In PROTAC design, this "exit vector" often determines the efficacy of E3 ligase recruitment.

Synthetic Utility & Mechanism[3][4]

The utility of 3-(3-Ethynylphenoxy)propan-1-amine lies in its orthogonality . It allows for a modular assembly strategy, typically following a "Head-to-Tail" synthesis flow.

The Dual-Reactivity Pathway
  • Primary Amine (

    
    ):  Acts as a nucleophile. Reacts with activated esters (NHS, TFP) or carboxylic acids (via EDC/HATU) to form stable amide bonds.
    
  • Terminal Alkyne (

    
    ):  Acts as a dipole. Undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole.
    
Strategic Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a PROTAC using this linker, highlighting the sequential functionalization.

PROTAC_Workflow Figure 1: Sequential Assembly of a PROTAC using 3-(3-Ethynylphenoxy)propan-1-amine. Linker 3-(3-Ethynylphenoxy) propan-1-amine Intermediate Amide Conjugate (Alkyne-Active) Linker->Intermediate Ligand_COOH Ligand A (Carboxylic Acid) Ligand_COOH->Intermediate Amide Coupling (HATU/DIPEA) Final_PROTAC Final PROTAC (Triazole Linked) Intermediate->Final_PROTAC CuAAC Click (CuSO4/Ascorbate) Ligand_Azide Ligand B (Azide Tagged) Ligand_Azide->Final_PROTAC

Validated Experimental Protocols

Protocol A: Amide Coupling (Amine Functionalization)

Objective: Attach the linker to a carboxylic acid-containing ligand (e.g., VHL or Cereblon ligand).

Reagents:

  • Ligand-COOH (1.0 equiv)

  • 3-(3-Ethynylphenoxy)propan-1-amine (1.2 equiv)

  • HATU (1.2 equiv) or PyBOP

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at Room Temperature (RT) to generate the activated ester in situ.

  • Addition: Add 3-(3-Ethynylphenoxy)propan-1-amine (dissolved in minimal DMF) dropwise to the activated mixture.

    • Expert Insight: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv to ensure the amine is free-based.

  • Reaction: Purge with nitrogen, seal, and stir for 2–4 hours. Monitor via LC-MS (Look for mass shift: Ligand + 175.23 - 18.01 [H2O]).

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: CuAAC Click Reaction (Alkyne Functionalization)

Objective: Connect the Amide-Linker conjugate to an Azide-tagged partner.

Reagents:

  • Alkyne-Intermediate (from Protocol A) (1.0 equiv)

  • Azide-Partner (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • THPTA Ligand (0.5 equiv) - Critical for protecting biomolecules from oxidative damage.

Step-by-Step Methodology:

  • Solvent Prep: Degas a mixture of t-BuOH/Water (1:1) or DMSO/Water (if solubility is an issue).

  • Catalyst Complex: Pre-mix CuSO₄ and THPTA in water prior to addition. This stabilizes the Cu(I) species.

  • Assembly: Dissolve Alkyne-Intermediate and Azide-Partner in the solvent. Add the Cu-THPTA complex.

  • Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Stir at RT for 1–12 hours under inert atmosphere.

    • Self-Validating Check: The reaction should remain clear. Precipitates indicate catalyst crash-out or product insolubility.

  • Quench: Add EDTA (5 equiv) to chelate copper before purification via preparative HPLC.

Retrosynthetic Analysis & Quality Control

To verify the integrity of the linker before use, or if synthesis is required, understanding the bond disconnections is vital.

Synthesis Pathway (Reference)

The molecule is typically synthesized via a Williamson Ether Synthesis followed by Gabriel Synthesis (or similar amine deprotection).

Retro_Synthesis Figure 2: Retrosynthetic Disconnection of the Linker. Target 3-(3-Ethynylphenoxy) propan-1-amine Step1 Intermediate: N-(3-(3-ethynylphenoxy)propyl)phthalimide Step1->Target Hydrazine (Deprotection) Start_Mat_A 3-Ethynylphenol (CAS 6658-47-5) Start_Mat_A->Step1 K2CO3, DMF (Ether Formation) Start_Mat_B N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) Start_Mat_B->Step1

Quality Control Parameters
  • 1H NMR (DMSO-d6):

    • 
       ~7.0-7.3 (m, 4H, Aromatic)
      
    • 
       ~4.1 (s, 1H, Alkyne 
      
      
      
      C-H)
    • 
       ~4.0 (t, 2H, -O-CH 2-)
      
    • 
       ~2.7 (t, 2H, -CH 2-NH2)
      
    • 
       ~1.8 (m, 2H, Central -CH2-)
      
  • Mass Spectrometry: ESI+ [M+H]+ = 176.23.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 18: PEGylation and Synthetic Linkers). [Link]

  • Mani, K., et al. (2018). PROTACs: A novel approach to target the undruggable genome. Drug Discovery Today, 23(8), 1580-1589.

Sources

Foundational

Part 1: The Thermodynamic Case for Rigidity

Title: Engineering Entropy: A Technical Guide to Novel Rigid Linkers in PROTAC Design Executive Summary The "first generation" of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (P...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Entropy: A Technical Guide to Novel Rigid Linkers in PROTAC Design

Executive Summary The "first generation" of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically accessible, these linkers often introduce a high entropic penalty (


) during ternary complex formation, resulting in the "hook effect" and poor oral bioavailability. This guide details the shift toward rigid, conformationally constrained linkers  (e.g., bicyclo[1.1.1]pentanes, piperazines, and macrocycles). By pre-organizing the PROTAC into a bioactive conformation, researchers can maximize positive cooperativity (

), improve permeability, and enhance isoform selectivity.

In PROTAC design, the linker is not merely a bridge; it is a thermodynamic lever. The formation of the ternary complex (POI:PROTAC:E3) is governed by the equation:



Flexible linkers (PEG) possess high conformational freedom in the unbound state. Upon binding, this freedom is lost, incurring a massive entropic penalty (


).

The Rigid Advantage: Rigid linkers restrict the degrees of freedom in the unbound state. This "pre-organization" minimizes the entropy loss upon binding. If the rigid linker is designed to match the specific exit vectors of the E3 and POI ligands, it can drive positive cooperativity (


), where the ternary complex is more stable than the binary affinities would predict.[1]

Graphviz Diagram 1: Thermodynamic Landscape of Linker Rigidity This diagram illustrates how rigid linkers lower the activation energy barrier for ternary complex formation by reducing entropic costs.

Thermodynamics Unbound_Flex Unbound Flexible PROTAC (High Entropy) Entropic_Penalty High Entropic Penalty (ΔS << 0) Unbound_Flex->Entropic_Penalty Binding Unbound_Rigid Unbound Rigid PROTAC (Low Entropy / Pre-organized) Entropic_Savings Entropic Savings (ΔS ≈ 0) Unbound_Rigid->Entropic_Savings Binding Ternary_Complex Stable Ternary Complex (POI : PROTAC : E3) Entropic_Penalty->Ternary_Complex Weak Cooperativity Entropic_Savings->Ternary_Complex High Cooperativity (α > 1)

Caption: Rigid linkers minimize entropic penalty during binding, facilitating high-cooperativity ternary complexes.

Part 2: Structural Classes of Novel Rigid Linkers

Moving beyond PEG, three classes of rigid linkers have emerged as gold standards in modern PROTAC design.

Bioisosteres: Bicyclo[1.1.1]pentanes (BCPs)

BCPs are linear, rigid spacers that act as "non-aromatic phenyl rings." They provide defined exit vectors (180°) without the solubility issues associated with adding more aromatic rings.

  • Chemistry: Synthesized from [1.1.1]propellane via strain-release chemistry.[2]

  • Advantage: improved

    
     character enhances solubility and metabolic stability compared to phenyl-linked analogs.
    
Heterocyclic Scaffolds: Piperazines & Piperidines

Incorporating piperazines into the linker backbone introduces a semi-rigid constraint.[3][]

  • Solubility Handle: The basic nitrogen (pKa ~8-9) can be protonated at physiological pH, drastically improving solubility—a common failure mode for lipophilic PROTACs.

  • Vector Control: By varying attachment points (e.g., 1,4-piperazine vs. 1,3-piperidine), you can fine-tune the angle of approach between the POI and E3.

Macrocyclization

This is the ultimate rigidification strategy. By linking the POI ligand and E3 ligand "head-to-tail" (or cyclizing the linker back onto one ligand), the molecule is locked into its bioactive conformation.

  • Case Study: MacroPROTAC-1 (Ciulli Lab). Macrocyclization of a BET degrader improved selectivity for BRD4 over homologous BET proteins by discriminating based on the ternary complex geometry rather than just binding affinity.

Table 1: Comparative Analysis of Linker Chemistries

Linker ClassRigiditySolubilityMetabolic StabilityPrimary Use Case
PEG / Alkyl LowHigh (PEG) / Low (Alkyl)Low (Oxidative cleavage)Initial screening; "finding the length"
Piperazine MediumHigh (if basic N)HighSolubility fix; vector tuning
Bicyclo[1.1.1]pentane HighMedium/HighVery HighBioisostere for phenyl; linear rigidity
Macrocycle Very HighVariableHighIsoform selectivity; improving potency

Part 3: Rational Design & Validation Workflow

To successfully deploy rigid linkers, one cannot rely on trial-and-error. The following workflow integrates computational modeling with biophysical validation.

Graphviz Diagram 2: Rational Design Workflow

Workflow cluster_InSilico Phase 1: In Silico Design cluster_Synthesis Phase 2: Synthesis cluster_Validation Phase 3: Validation Docking Protein-Protein Docking (POI + E3) VectorAnalysis Exit Vector Analysis (Identify attachment points) Docking->VectorAnalysis LinkerGen De Novo Linker Generation (Rosetta/Schrödinger) VectorAnalysis->LinkerGen Coupling Amide/Click Coupling LinkerGen->Coupling TRFRET TR-FRET Assay (Ternary Complex Cooperativity) Coupling->TRFRET Macrocyclization Macrocyclization (RCM or Macrolactamization) Macrocyclization->TRFRET Degradation Western Blot / HiBiT (DC50 & Dmax) TRFRET->Degradation

Caption: Integrated workflow from computational modeling to experimental validation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Ternary Complex Cooperativity via TR-FRET

Purpose: To determine the cooperativity factor (


) of your rigid PROTAC. This assay validates that the rigidity is actually stabilizing the complex.

Materials:

  • Biotinylated POI.

  • His-tagged E3 Ligase (e.g., VHL or CRBN).

  • Fluorophores: Terbium-labeled anti-His antibody (Donor), Streptavidin-d2 or XL665 (Acceptor).

Step-by-Step Methodology:

  • Titration Matrix: Prepare a 384-well plate.

    • Axis X: PROTAC titration (e.g., 10 µM to 0.1 nM).

    • Axis Y: E3 Ligase titration (fixed POI concentration).

  • Incubation: Mix Biotin-POI (10 nM final), His-E3 (varying), and PROTAC. Incubate for 1 hour at RT to reach equilibrium.

  • Detection: Add Tb-anti-His (2 nM) and SA-d2 (10 nM). Incubate 1 hour.

  • Read: Measure TR-FRET ratio (665 nm / 620 nm).

  • Analysis (The Self-Check):

    • Plot the "hook effect" curve.

    • Fit data to the ternary complex equilibrium model (using scripts like ternary_complex_sim.py).

    • Validation Criteria: If the peak of the bell-shaped curve shifts to lower PROTAC concentrations compared to the binary

      
      , you have positive cooperativity (
      
      
      
      ). If it shifts right, you have negative cooperativity (steric clash).
Protocol B: Kinetic Degradation Assay (HiBiT System)

Purpose: To measure the rate and extent of degradation in live cells, confirming that ternary complex stability translates to biological function.

  • Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the endogenous POI locus (or use transient transfection of HiBiT-POI).

  • Seeding: Seed cells (e.g., HEK293) at 5,000 cells/well in white 96-well plates.

  • Treatment: Treat with rigid PROTACs (dose-response) for 4, 8, and 24 hours.

    • Control: Include a proteasome inhibitor (Mg132) and a competition control (excess free ligand) to prove mechanism.

  • Lysis & Detection: Add LgBiT (Large BiT) substrate reagent. LgBiT binds HiBiT to form functional NanoLuc luciferase.

  • Read: Luminescence is directly proportional to POI abundance.

  • Calculation: Calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).

References

  • Testa, A., et al. (2020).[5] Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry. [Link]

  • Douglass, E. F., et al. (2013).[6] A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. [Link]

Sources

Exploratory

Technical Deep Dive: 3-Ethynylphenoxy Derivatives for Bioconjugation

Executive Summary The 3-ethynylphenoxy moiety represents a specialized class of "click-ready" linkers used in high-fidelity bioconjugation. Unlike the ubiquitous aliphatic propargyl groups, the 3-ethynylphenoxy scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-ethynylphenoxy moiety represents a specialized class of "click-ready" linkers used in high-fidelity bioconjugation. Unlike the ubiquitous aliphatic propargyl groups, the 3-ethynylphenoxy scaffold incorporates an aromatic ether linkage. This structural modification confers three distinct advantages: enhanced metabolic stability (resistance to ether cleavage), rigidified spacer geometry (reducing linker collapse), and UV-traceability (providing a distinct absorbance signature at ~280–290 nm).

This guide details the chemical rationale, synthesis, and application of 3-ethynylphenoxy derivatives, specifically focusing on their use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for protein and antibody labeling.

Part 1: Chemical Rationale & Structural Advantage

The Aromatic Advantage

In bioconjugation, the stability of the linker is as critical as the selectivity of the reaction. Aliphatic alkynes (e.g., propargyl ethers) are accessible but can suffer from oxidative instability or steric flexibility that buries the alkyne within hydrophobic protein pockets.

The 3-ethynylphenoxy derivative addresses these issues via the phenyl ring:

  • Electronic Modulation: The phenoxy group acts as an electron-donating group (EDG) to the ring, but the alkyne at the meta position remains electronically distinct. This configuration maintains high reactivity toward azides in the presence of Cu(I) while preventing the formation of internal adducts common in highly electron-deficient alkynes.

  • Linker Rigidity: The planar phenyl ring prevents the "floppiness" associated with long alkyl chains, ensuring the alkyne handle remains solvent-exposed and accessible to the azide tag.

Comparative Analysis: Aliphatic vs. Aromatic Alkynes
FeaturePropargyl Derivative (Aliphatic)3-Ethynylphenoxy Derivative (Aromatic)Impact on Bioconjugation
Linker Stability Moderate; ether oxygen can be labileHigh; aryl-ether bond is chemically robustCritical for in vivo studies where metabolic stability is required.
Hydrophobicity Low to ModerateModerate to HighAromatic rings can increase non-specific binding if not balanced with PEG spacers.
UV Absorbance NegligibleDistinct (

nm)
Allows for spectroscopic quantification of linker loading ratio (DOL).
CuAAC Kinetics FastFast (slightly slower induction)Aromatic alkynes require efficient ligands (e.g., THPTA) to prevent Cu-mediated oxidative homocoupling.

Part 2: Synthesis of the Active Derivative

Note: While 3-ethynylphenol is commercially available, the active bioconjugation reagent (usually an NHS ester) must often be synthesized. The following workflow describes the generation of Succinimidyl 4-(3-ethynylphenoxy)butanoate , a versatile heterobifunctional linker.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Ethynylphenol (Starting Material) Step1 Alkylation (Ethyl 4-bromobutyrate, K2CO3) Start->Step1 Inter1 Ethyl Ester Intermediate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Carboxylic Acid Derivative Step2->Inter2 Step3 Activation (NHS, EDC/DCC) Inter2->Step3 Final 3-Ethynylphenoxy-NHS (Active Reagent) Step3->Final

Figure 1: Synthetic route for converting 3-ethynylphenol into an amine-reactive NHS ester for protein labeling.

Part 3: Bioconjugation Protocol (CuAAC)[1]

The "Self-Validating" Protocol System

This protocol uses a chelation-assisted Cu(I) generation method. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. THPTA is superior to TBTA for biological applications because it is water-soluble and effectively blocks the generation of reactive oxygen species (ROS) that degrade proteins, while maintaining the copper in the active +1 oxidation state.

Reagents Required:

  • Protein of Interest (POI): 1–5 mg/mL in PBS (pH 7.4). Must be free of primary amines if performing the NHS-labeling step first.

  • Linker: 3-Ethynylphenoxy-NHS ester (10 mM in DMSO).

  • Azide Probe: Biotin-Azide or Fluorophore-Azide (10 mM in DMSO).

  • CuSO₄: 20 mM in water.

  • THPTA Ligand: 100 mM in water.[1][2]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Aminoguanidine: 100 mM (Optional, prevents protein-dehydroascorbate adducts).

Step-by-Step Workflow
Phase A: Installation of the Alkyne Handle (NHS Coupling)
  • Buffer Exchange: Ensure POI is in a non-amine buffer (PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine via dialysis/spin column.

  • Reaction: Add 10–20 molar equivalents of 3-Ethynylphenoxy-NHS to the POI.

  • Incubation: 1 hour at Room Temperature (RT) or 4°C overnight.

  • Purification (Critical): Remove excess linker using a Zeba spin column (7K MWCO) or dialysis. Failure to remove free linker will consume the azide probe in the next step.

Phase B: The Click Reaction (CuAAC)
  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO₄ + 10 µL THPTA). Incubate for 5 minutes. Complex turns light blue.

  • Assembly: To the purified Alkyne-POI (50 µL), add:

    • Azide Probe (Final conc: 20–50 µM).

    • Aminoguanidine (Final conc: 1 mM).[1]

    • Cu-THPTA Complex (Final conc: 100 µM Cu).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM).

  • Incubation: 1 hour at RT, protected from light.

  • Quenching: Add EDTA (10 mM final) to chelate copper.

Mechanistic Visualization

CuAAC_Mechanism Cu2 Cu(II) Source (Inactive) Cu1 Cu(I)-THPTA (Active Catalyst) Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Coord Cu-Acetylide Complex Cu1->Coord + Alkyne Alkyne 3-Ethynylphenoxy-Protein Azide Azide-Tag Cycle Metallacycle Intermediate Coord->Cycle + Azide Product Triazole Conjugate (Stable) Cycle->Product Ring Closure Product->Cu1 Regeneration

Figure 2: The Cu(I)-catalyzed cycle. The THPTA ligand (implied in yellow node) protects the Cu(I) state, allowing the 3-ethynylphenoxy group to form the Cu-acetylide complex necessary for triazole formation.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protein Precipitation Copper-induced oxidation or high local concentration of hydrophobic linker.1. Increase THPTA:Cu ratio to 10:1.2. Add 5% DMSO or glycerol to the buffer.3. Reduce linker loading (lower NHS equivalents).
Low Labeling Efficiency Inactive Catalyst (Oxidation of Cu(I) to Cu(II)).1. Fresh Ascorbate is non-negotiable. It degrades within minutes in solution.2. Degas buffers (Argon purge) to remove dissolved O₂.
High Background Non-specific sticking of the Azide probe.1. Perform a "No Catalyst" control. If signal exists, the probe is sticky.2. Wash with high-salt buffer or 0.1% Tween-20 post-reaction.
Blue Solution turns Brown Catalyst crash-out / Disproportionation.The Cu(I) is unstable. Ensure THPTA is added before ascorbate. Increase THPTA concentration.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[3] Chemistry & Biology. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Conjugating 3-(3-Ethynylphenoxy)propan-1-amine to Carboxylic Acids

Executive Summary This application note details the protocol for conjugating 3-(3-Ethynylphenoxy)propan-1-amine (an alkyne-functionalized primary amine) to carboxylic acid-containing targets. This heterobifunctional link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for conjugating 3-(3-Ethynylphenoxy)propan-1-amine (an alkyne-functionalized primary amine) to carboxylic acid-containing targets. This heterobifunctional linker is a critical tool in chemical biology, enabling the transformation of standard carboxyl-drugs, fluorophores, or haptens into "clickable" probes.

The resulting conjugates possess a terminal alkyne, rendering them ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."[1][2] This guide covers two distinct methodologies:

  • Organic Phase Coupling (HATU/DIPEA): For small molecule drugs and hydrophobic peptides.

  • Aqueous Phase Coupling (EDC/sulfo-NHS): For water-soluble biomolecules and surface functionalization.

Chemical Logic & Mechanism

The Molecule[1][3][4][5][6][7][8]
  • Structure: A primary amine linked via a propyl chain to a phenoxy group bearing a meta-ethynyl moiety.

  • Role: The amine acts as the nucleophile for attachment; the phenoxy-ether linkage provides improved solubility and spacer flexibility compared to aliphatic alkyl chains; the alkyne serves as the bioorthogonal handle.

The Challenge

Carboxylic acids are poor electrophiles. To form a stable amide bond with the amine linker, the acid must be "activated" to a better leaving group.

  • In Organic Solvents: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3] HATU generates a highly reactive ester (OAt-ester) that reacts rapidly with the amine, minimizing racemization and maximizing yield.

  • In Aqueous Buffers: We utilize EDC (Carbodiimide) stabilized by sulfo-NHS .[4][5] This forms a semi-stable amine-reactive NHS-ester that resists hydrolysis long enough to react with the linker in water.

Workflow Logic

The following decision tree illustrates the selection of the correct protocol based on your starting material.

ConjugationWorkflow Start Target Molecule Analysis Solubility Is the Target Water Soluble? Start->Solubility Organic No (Hydrophobic) Solubility->Organic No Aqueous Yes (Biomolecule/Nanoparticle) Solubility->Aqueous Yes Solvent_Org Solvent: DMF or DMSO Organic->Solvent_Org Reagent_Org Reagent: HATU + DIPEA Solvent_Org->Reagent_Org Purify_Org Purification: Flash Chromatography / HPLC Reagent_Org->Purify_Org End Final Product: Alkyne-Tagged Conjugate Purify_Org->End Solvent_Aq Buffer: MES (pH 6.0) -> PBS (pH 7.2) Aqueous->Solvent_Aq Reagent_Aq Reagent: EDC + sulfo-NHS Solvent_Aq->Reagent_Aq Purify_Aq Purification: Desalting Column / Dialysis Reagent_Aq->Purify_Aq Purify_Aq->End

Figure 1: Decision matrix for selecting the appropriate conjugation protocol.

Protocol A: Organic Phase Coupling (HATU/DIPEA)

Primary Application: Conjugating the linker to small molecule drugs, fluorophores, or protected peptides.

Materials
  • Target Carboxylic Acid: 1.0 equivalent (eq).

  • Linker: 3-(3-Ethynylphenoxy)propan-1-amine (1.1 – 1.2 eq).

  • Coupling Reagent: HATU (1.1 – 1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Procedure
  • Activation:

    • Dissolve the Target Carboxylic Acid (1.0 eq) in anhydrous DMF.[6] Concentration should be 0.1 M – 0.2 M.

    • Add DIPEA (3.0 eq). The solution may warm slightly.

    • Add HATU (1.1 eq).

    • Observation: The solution often turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to generate the activated ester.

  • Conjugation:

    • Add 3-(3-Ethynylphenoxy)propan-1-amine (1.2 eq) to the reaction mixture.

    • Stir at RT under an inert atmosphere (

      
       or Ar) for 2–4 hours.
      
    • Monitoring: Check progress via LC-MS or TLC.[6] The active ester (intermediate) should disappear, and the product mass (

      
      ) should appear.
      
  • Work-up:

    • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash: Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine and DIPEA).

      • Saturated

        
         (to remove unreacted acid and HATU byproducts).
        
      • Brine.

    • Dry: Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) or preparative HPLC.

Protocol B: Aqueous Phase Coupling (EDC/sulfo-NHS)

Primary Application: Conjugating the linker to proteins, antibodies, or carboxylated nanoparticles.[5]

Materials
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[7]

  • Coupling Buffer: 1X PBS, pH 7.2–7.5.

  • Target: Protein/Particle with surface carboxyls.[5]

  • Linker: 3-(3-Ethynylphenoxy)propan-1-amine (dissolved in DMSO as a 10–50 mM stock).

  • Reagents: EDC (Carbodiimide) and sulfo-NHS.[8][4][7][5]

Step-by-Step Procedure
  • Preparation:

    • Dissolve the Target in Activation Buffer (MES, pH 6.[7]0) to a concentration of 1–5 mg/mL.

    • Note: The acidic pH is crucial for EDC stability and efficient ester formation.[4]

  • Activation (The "Zero-Length" Step):

    • Add EDC (final conc. 2 mM) and sulfo-NHS (final conc. 5 mM) to the target solution.[8][4]

    • Incubate for 15 minutes at RT.

    • Optional Purification: If the target is a protein, pass through a desalting column (Zeba spin column) equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess EDC. This prevents cross-linking.

  • Conjugation:

    • Add the linker stock solution to the activated target.

    • Stoichiometry: Use a 10–50 fold molar excess of linker over the protein to ensure efficient labeling. Ensure the final DMSO concentration in the buffer does not exceed 10% (to prevent protein denaturation).

    • Incubate for 2–3 hours at RT or overnight at 4°C.

  • Quenching & Purification:

    • Add Hydroxylamine or Ethanolamine (final conc. 10 mM) to quench remaining NHS esters.[8]

    • Purify the conjugate via Dialysis or Size Exclusion Chromatography (SEC) to remove the small molecule linker.

Mechanism of Action (Visualized)

The following diagram details the chemical transformation occurring in Protocol A (HATU), which is the most robust method for this specific linker.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Intermediate Active Ester (OAt-Ester) Acid->Intermediate Activation (15 min) Base DIPEA (Base) Base->Intermediate Activation (15 min) HATU HATU (Reagent) HATU->Intermediate Activation (15 min) Product Final Conjugate (R-CO-NH-Linker-Alkyne) Intermediate->Product + Linker (Nucleophilic Attack) Linker Linker Amine (H2N-Linker-Alkyne) Linker->Product

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Quality Control & Validation

Trustworthiness in chemical biology requires rigorous characterization.

Analytical MethodExpected ResultPurpose
LC-MS (ESI+) Mass shift of +173.2 Da (Linker MW -

)
Confirm covalent attachment.
1H NMR Distinct triplet at ~2.5 ppm (terminal alkyne proton)Verify presence of the click handle.
IR Spectroscopy Weak stretch at ~2100–2250 cm⁻¹Identify alkyne functionality (often weak).
Functional Test React with Azide-Fluorophore + Cu(I)"Click" test to verify the handle is active.

Downstream Application: Click Chemistry[1][2][10][11][12]

Once synthesized, your conjugate is ready for CuAAC.

  • Reagents: Copper(II) Sulfate (

    
    ), Sodium Ascorbate (Reductant), and THPTA (Ligand to protect biomolecules from Cu-induced oxidation).
    
  • Reaction: Mix Alkyne-Conjugate + Azide-Partner. Add pre-mixed Cu/Ligand/Ascorbate complex.

  • Time: 30–60 minutes at RT.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocols. Retrieved February 26, 2026.

  • BenchChem. (2025).[1][6] HATU Coupling Reagent Guide and Mechanisms. Retrieved February 26, 2026.

  • Sigma-Aldrich. (n.d.). Amide Bond Formation: Reagents and Protocols. Retrieved February 26, 2026.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

Application

Application Note: Synthesis of PROTACs using 3-(3-Ethynylphenoxy)propan-1-amine

[1][2] Executive Summary This guide details the strategic application of 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the strategic application of 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike flexible aliphatic chains, this linker incorporates an aromatic phenoxy moiety, providing semi-rigid geometry that can enhance the thermodynamic stability of the ternary complex (Target-PROTAC-E3 Ligase).[1][2]

The protocol outlines a convergent "Click" chemistry approach , utilizing the amine terminus for amide coupling to a Target Protein Ligand (TPL) and the ethynyl (alkyne) terminus for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an E3 ligase ligand.[2]

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-(3-Ethynylphenoxy)propan-1-amine
CAS Number 2228762-81-8
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DMSO, DMF, MeOH, DCM
Storage -20°C, under inert atmosphere (Ar/N₂)
Key Functionality Primary Amine (Nucleophile), Terminal Alkyne (Dipolarophile)

Handling Precaution: The terminal alkyne is stable but should be protected from prolonged exposure to copper sources or basic conditions until the specific "Click" reaction step to prevent premature polymerization or acetylide formation.[2]

Strategic Design: Why This Linker?

In PROTAC design, "linkerology" is as critical as ligand selection.[2][3] This specific linker offers three distinct advantages:

  • Semi-Rigidity: The phenoxy group restricts rotational freedom compared to pure PEG or alkyl chains.[2] This reduced entropy cost upon binding can improve the cooperativity (

    
    ) of ternary complex formation.[2]
    
  • Orthogonal Assembly: The amine and alkyne groups allow for a clean, two-step library synthesis without the need for intermediate protection/deprotection steps often required with dicarboxylic acid or diamine linkers.[2]

  • Meta-Substitution Geometry: The 1,3-substitution pattern on the phenyl ring induces a "kinked" vector, often accessing exit vectors on protein surfaces that linear para-substituted linkers cannot reach.[1][2]

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy.

PROTAC_Workflow Linker 3-(3-Ethynylphenoxy) propan-1-amine Inter Intermediate: Ligand-Linker-Alkyne Linker->Inter Ligand Target Ligand (Carboxylic Acid) Ligand->Inter Step 1: Amide Coupling (HATU/DIPEA) PROTAC Final PROTAC (Triazole Linked) Inter->PROTAC Step 2: CuAAC Click (CuSO4/Ascorbate) E3 E3 Ligase Ligand (Azide Functionalized) E3->PROTAC

Figure 1: Convergent assembly workflow utilizing the amine-alkyne orthogonality.

Experimental Protocols

Phase 1: Functionalization of the Target Ligand (Amide Coupling)

Objective: Attach the linker to the Target Protein Ligand (TPL) via the primary amine.[2]

Reagents:

  • Target Ligand (containing -COOH)[1][2]

  • 3-(3-Ethynylphenoxy)propan-1-amine (1.2 eq)[1][2]

  • HATU (1.2 eq)[2]

  • DIPEA (3.0 eq)[2]

  • Solvent: Anhydrous DMF or DMSO[2]

Protocol:

  • Dissolve the Target Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL).[2]

  • Add DIPEA (52 µL, 0.3 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (46 mg, 0.12 mmol). Stir for 10 minutes to activate the acid (formation of the OAt ester).[2]

  • Add 3-(3-Ethynylphenoxy)propan-1-amine (21 mg, 0.12 mmol) dropwise.

  • Stir the reaction under N₂ atmosphere for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]⁺ peak corresponding to Ligand-Linker-Alkyne.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Phase 2: The "Click" Reaction (CuAAC)

Objective: Conjugate the Alkyne-Intermediate to an Azide-functionalized E3 Ligase Ligand (e.g., Thalidomide-N3 or VHL-N3).[1][2]

Reagents:

  • Ligand-Linker-Alkyne (from Phase 1)[1][2]

  • E3 Ligase Ligand-Azide (1.0 eq)[1][2]

  • CuSO₄[1][2][4][5]·5H₂O (0.2 eq)[2]

  • Sodium Ascorbate (0.5 eq)[2]

  • THPTA Ligand (0.2 eq) (Critical for protecting the protein/ligand from oxidative damage and accelerating the reaction)

  • Solvent: DMSO/t-BuOH/Water (2:1:1)[1][2]

Protocol:

  • Stock Preparation:

    • Prepare 20 mM CuSO₄ in water.[2][4][5]

    • Prepare 50 mM THPTA in water.[2]

    • Prepare 100 mM Sodium Ascorbate in water (Freshly prepared).

  • Complex Formation: Pre-mix CuSO₄ (10 µL of stock) and THPTA (20 µL of stock) in a micro-vial. Let sit for 5 minutes. The solution should remain clear/blue.[2]

  • Reaction Assembly:

    • Dissolve Ligand-Linker-Alkyne (0.05 mmol) and E3-Azide (0.05 mmol) in 0.5 mL DMSO/t-BuOH (1:1).

    • Add the Cu-THPTA complex to the reaction mixture.[1][2][4]

    • Add Sodium Ascorbate (25 µL of stock) to initiate the reaction.

  • Incubation: Stir at RT for 1–2 hours. The reaction typically proceeds to completion rapidly.[2]

  • Scavenging (Optional): If copper removal is critical for downstream biology, add QuadraPure™ TU resin or EDTA before filtration.[2]

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: The Triazole Isostere

The CuAAC reaction generates a 1,4-disubstituted 1,2,3-triazole.[1][2] In the context of this specific linker, the triazole serves not just as a connector, but as a rigidifying element that mimics the trans-amide bond character, further contributing to the stable orientation of the E3 ligase relative to the target protein.[1]

Mechanism Step1 Cu(I) Insertion (Formation of Copper Acetylide) Step2 Azide Coordination (Formation of Metallocycle) Step1->Step2 + R-N3 Step3 Ring Contraction (Formation of Triazole) Step2->Step3 Result 1,4-Disubstituted Triazole (Rigid Linker Element) Step3->Result Regioselective

Figure 2: Mechanistic flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition generating the rigid triazole interface.

Troubleshooting & Validation (Self-Validating Systems)

To ensure the trustworthiness of your synthesis, apply these "Self-Validating" checks:

Failure ModeSymptomRoot CauseCorrective Action
Incomplete Click Starting material (Alkyne) persists on LC-MS after 4h.Oxidation of Cu(I) to Cu(II).[2][5]Add fresh Sodium Ascorbate (0.5 eq). Ensure solvent is degassed.[2]
Precipitation Reaction turns cloudy/brown.[2]Ligand insolubility or Cu disproportionation.[2]Increase DMSO ratio; Ensure THPTA is used (stabilizes Cu).
By-products Multiple peaks in LC-MS.Glaser coupling (Alkyne homocoupling).[2]Strictly exclude O₂.[2] Use 1.1 eq of Azide to drive consumption of Alkyne.[2]
Low Yield (Step 1) Poor conversion of amine.[2]Carboxylic acid activation failure.[2]Switch from EDC/NHS to HATU/DIPEA.[2] Ensure pH > 8 (DIPEA excess).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[2]

  • Testa, A., et al. (2020).[2][6] "Click" Chemistry for PROTAC Synthesis: Efficient Access to a Library of Degraders.[2] MedChemComm. (General reference for Click-PROTAC methodologies).

  • Enamine. (2025).[2] Building Blocks and Linkers for PROTAC Synthesis. Enamine.net.[2] Link

  • BroadPharm. (2025). Click Chemistry Protocols and Reagents. BroadPharm.com.[2] Link

  • Nalawansha, D. A., & Crews, C. M. (2020).[2] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2] Cell Chemical Biology. Link

(Note: Specific CAS 2228762-81-8 is a commercially available building block referenced in catalog databases such as BLDpharm and Enamine, utilized within the general scope of "Alkyne-Linker-Amine" PROTAC synthesis strategies.)[1][2]

Sources

Method

Application Note: High-Efficiency CuAAC Click Reaction Protocol for 3-(3-Ethynylphenoxy)propan-1-amine

Abstract & Introduction This application note details the optimized protocol for performing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 3-(3-Ethynylphenoxy)propan-1-amine . This molecule is a critical he...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for performing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 3-(3-Ethynylphenoxy)propan-1-amine . This molecule is a critical heterobifunctional linker featuring a terminal alkyne for "click" chemistry and a primary amine for conjugation to activated esters (NHS) or aldehydes.

The Challenge: While the alkyne handle is robust, the primary amine moiety (


) presents a specific challenge in CuAAC. Free aliphatic amines can coordinate with Cu(I) ions, potentially poisoning the catalytic cycle or accelerating the oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.

The Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that binds Cu(I) with higher affinity than the substrate's primary amine, protecting the catalyst from oxidation and non-productive chelation while maintaining high catalytic turnover.[1][2][3]

Chemical Logic & Mechanistic Insight

The "Amine Interference" Problem

In standard click reactions, the active species is a Cu(I)-acetylide complex. However, 3-(3-Ethynylphenoxy)propan-1-amine contains a reactive propyl-amine tail. In the absence of a strong ligand, this amine can:

  • Chelate Cu(I): Removing it from the alkyne activation cycle.

  • Promote Oxidation: Amine-Cu(I) complexes react rapidly with dissolved

    
     to form Cu(II) and reactive oxygen species (ROS), which can degrade sensitive biomolecules.
    
The Ligand Solution (THPTA vs. TBTA)
  • TBTA: Effective in organic solvents (DMSO/tBuOH) but has poor water solubility and can cause precipitation in bio-conjugation mixtures.

  • THPTA: The preferred ligand for this protocol. It is fully water-soluble and effectively shields Cu(I) from the substrate's amine and atmospheric oxygen.

Reaction Scheme

The diagram below illustrates the specific pathway, highlighting the ligand's protective role against the interfering amine.

CuAAC_Mechanism Alkyne 3-(3-Ethynylphenoxy) propan-1-amine (Substrate) ActiveCat [Cu(I)-THPTA] Active Catalyst Alkyne->ActiveCat Coordination Interference Amine-Cu Chelation (Catalyst Poisoning) Alkyne->Interference Without Ligand Azide Azide-R (Partner) Azide->ActiveCat Cycloaddition Cu_Pre CuSO4 + NaAsc (Precursor) Cu_Pre->ActiveCat Reduction Ligand THPTA (Protective Ligand) Ligand->ActiveCat Stabilization Triazole 1,4-Disubstituted Triazole Product ActiveCat->Triazole Product Release Interference->ActiveCat Inhibits

Figure 1: Mechanistic pathway of THPTA-assisted CuAAC, preventing amine-mediated catalyst poisoning.

Materials & Reagents

ReagentConcentration (Stock)SolventStorageFunction
3-(3-Ethynylphenoxy)propan-1-amine 10–100 mMDMSO-20°CAlkyne Substrate
Azide Partner 10–50 mMDMSO/Water-20°CReaction Partner
CuSO

[2][4] • 5H

O
20 mMddH

O
RTCopper Source
THPTA Ligand 100 mMddH

O
-20°CCu(I) Stabilizer
Sodium Ascorbate (NaAsc) 100 mMddH

O
Fresh Reducing Agent
Buffer 100 mMHEPES or PBS (pH 7.0-7.5)4°CpH Control
Aminoguanidine (Optional)100 mMddH

O
4°CPrevents protein crosslinking (Bioconjugation only)

Experimental Protocols

Protocol A: Bioconjugation (Aqueous/Protein Labeling)

Best for: Reacting the amine-linker with proteins, DNA, or cell lysates.

Step-by-Step Workflow:

  • Preparation: Calculate the required volumes. A typical reaction volume is 100–500 µL.

  • Premix Catalyst (Critical): In a separate tube, mix CuSO

    
     and THPTA.
    
    • Ratio: 1:5 (Cu:Ligand).[5]

    • Example: Mix 5 µL of 20 mM CuSO

      
       with 5 µL of 100 mM THPTA. Incubate for 5 mins. This ensures all Cu is ligated before touching the amine substrate.
      
  • Reaction Assembly: Add reagents to the reaction vessel in this exact order :

    • Buffer (PBS/HEPES).

    • Azide-labeled biomolecule (Final conc: 10–50 µM).

    • 3-(3-Ethynylphenoxy)propan-1-amine (Final conc: 100–500 µM; 5–10x excess).

    • Premixed Cu-THPTA Complex (Final Cu conc: 100–500 µM).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation:

    • Seal tube (minimize oxygen).[2]

    • Incubate at Room Temperature (RT) for 30–60 minutes.

    • Note: Do not heat proteins above 37°C.

  • Purification: Desalting column (PD-10) or dialysis to remove unreacted linker and copper.

Protocol B: Small Molecule Synthesis (Organic/High Conc.)

Best for: Conjugating the linker to small molecule drugs or fluorophores.

  • Solvent System: Use DMSO:Water (1:1) or tBuOH:Water (1:1).[6]

  • Concentrations: Higher concentrations drive kinetics.

    • Alkyne/Azide: 10–50 mM.

    • CuSO

      
      : 1 mol% (relative to limiting reagent).
      
    • THPTA: 5 mol%.

    • NaAsc: 10–20 mol%.

  • Procedure:

    • Dissolve Alkyne and Azide in the solvent mix.[6]

    • Add premixed Cu/THPTA.[2][3][4][5][7]

    • Add NaAsc.[2][3][4][5][8][9]

    • Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The formation of the triazole is usually quantitative.

    • Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or use preparative HPLC (if polar).

Workflow Visualization

Protocol_Workflow cluster_premix Step 1: Catalyst Premixing cluster_reaction Step 2: Reaction Assembly Cu CuSO4 Complex Cu-THPTA Complex Cu->Complex Ligand THPTA Ligand->Complex Mix Reaction Mix Complex->Mix Add Catalyst Buffer Buffer (pH 7.5) Buffer->Mix Substrates Alkyne + Azide Substrates->Mix Start Add NaAsc (Initiator) Mix->Start Incubate Incubate 30-60 min @ RT Start->Incubate Purify Purification (Dialysis/HPLC) Incubate->Purify

Figure 2: Step-by-step experimental workflow for CuAAC conjugation.

Troubleshooting & Optimization (Self-Validating Systems)

The following table allows you to "debug" your reaction based on observable outcomes.

ObservationProbable CauseCorrective Action
Solution turns yellow/brown Oxidation of Cu(I) to Cu(II) / Precipitate formation.Increase THPTA ratio (up to 10:1). Ensure NaAsc is fresh. Degas buffers.
Low Yield (LC-MS) Amine interference or Oxygen poisoning.Check pH. Ensure pH is < 8.0 to keep amine partially protonated or fully ligated. Add more NaAsc.
Precipitation Substrate insolubility.Add DMSO (up to 20% v/v) to the aqueous mix. Switch to TBTA if working in >50% organic solvent.
Protein Degradation ROS generation.Add Aminoguanidine (5 mM) or increase THPTA concentration.
Critical Control: pH Sensitivity
  • pH < 5: Reaction slows down significantly (protonation of triazolyl ligand).

  • pH > 8: Free amine of the linker becomes more nucleophilic, competing with the ligand for Copper.

  • Optimal Window: pH 7.0 – 7.5.

Safety Information

  • Azides: Organic azides with low C/N ratios (<3:1) can be explosive. 3-(3-Ethynylphenoxy)propan-1-amine is an alkyne and is stable, but its partner azide must be handled with care.

  • Copper: Toxic to aquatic life. Dispose of as hazardous chemical waste.

References

  • Mechanism & Ligands: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • THPTA Development: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • General Protocol: BroadPharm. Protocol for Azide-Alkyne Click Chemistry.

  • Reaction Overview: Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie.

Sources

Application

Technical Guide: PROTAC Synthesis via 3-(3-Ethynylphenoxy)propan-1-amine

Executive Summary & Strategic Utility In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2][3] 3-(3-Ethynylphenoxy)propan-1-amine represents a strategic "Rigid-Flexible" hybrid linker class. Unlike purely flexible PEG chains, the phenoxy moiety introduces structural rigidity and potential


-

stacking interactions, while the propyl-amine tail maintains necessary solubility and rotational freedom.

This guide details the application of this heterobifunctional linker in a Convergent Synthesis Strategy . The molecule features two orthogonal reactive handles:

  • Primary Amine: For amide-bond formation with carboxyl-functionalized E3 ligase ligands (e.g., Pomalidomide-COOH, VHL-COOH).

  • Terminal Alkyne: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry with azide-tagged target protein ligands.

Strategic Workflow

The following diagram illustrates the convergent workflow, prioritizing the creation of a "Universal E3-Linker" intermediate to facilitate rapid library generation.

PROTAC_Workflow Linker 3-(3-Ethynylphenoxy) propan-1-amine Intermediate Universal E3-Linker Intermediate (Alkyne) Linker->Intermediate E3_Ligand E3 Ligase Ligand (COOH-functionalized) E3_Ligand->Intermediate Amide Coupling (HATU/DIPEA) PROTAC Final PROTAC (Triazole Linkage) Intermediate->PROTAC CuAAC Click (CuSO4/Ascorbate) Target_Ligand Target Protein Ligand (Azide-functionalized) Target_Ligand->PROTAC

Figure 1: Convergent synthesis workflow utilizing 3-(3-Ethynylphenoxy)propan-1-amine to generate a clickable E3-ligase intermediate.

Protocol A: Synthesis of E3 Ligase-Linker Intermediate (Amide Coupling)

This stage attaches the linker to the E3 ligase ligand (e.g., Thalidomide or VHL derivative). The primary amine of the linker reacts with the carboxylic acid of the E3 ligand.

Reagents & Equipment[4][5][6][7]
  • E3 Ligand: Carboxyl-functionalized ligand (e.g., 4-hydroxy-thalidomide-O-acetic acid).

  • Linker: 3-(3-Ethynylphenoxy)propan-1-amine (1.2 equivalents).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask, dissolve the E3 Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at Room Temperature (RT) for 15 minutes under inert atmosphere (

      
       or Ar) to form the activated ester.
      
  • Conjugation:

    • Add 3-(3-Ethynylphenoxy)propan-1-amine (1.2 equiv) directly to the reaction mixture.

    • Note: If the linker is supplied as a salt (e.g., HCl salt), increase DIPEA by 1.0 equiv to ensure the amine is free.

  • Reaction Monitoring:

    • Stir at RT for 4–16 hours.

    • Monitor via LC-MS.[4] Look for the disappearance of the starting material mass and the appearance of the product mass

      
      .
      
  • Work-up & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 1N HCl (to remove unreacted amine and DIPEA).

      • Saturated

        
         (to remove unreacted acid/HATU byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Checkpoint: You now possess a stable, "clickable" E3 ligase building block (E3-Linker-Alkyne).

Protocol B: PROTAC Library Assembly (CuAAC Click Reaction)

This protocol describes the "Click" reaction between the E3-Linker-Alkyne (from Protocol A) and an Azide-functionalized Target Ligand. This reaction is highly specific, allowing for parallel synthesis in plates for library generation.

Reagents
  • Alkyne Component: E3-Linker-Alkyne (1.0 equiv).

  • Azide Component: Target Ligand-Azide (1.0 equiv).

  • Catalyst Source:

    
     (Copper(II) sulfate pentahydrate).
    
  • Reducing Agent: Sodium Ascorbate (NaAsc).[5]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Critical for protecting biomolecules and maintaining Cu(I) solubility.[5]

  • Solvent: DMSO/t-BuOH/Water (ratio dependent on solubility, typically 2:1:1).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Cu-Premix: Mix

      
       (20 mM in water) and THPTA (100 mM in water) in a 1:2 ratio. Incubate for 10 mins. This complex stabilizes Cu(I).[5]
      
    • NaAsc: Prepare fresh 100 mM Sodium Ascorbate in water.

  • Reaction Setup (Example for 100 µL scale):

    • Dissolve E3-Linker-Alkyne and Target Ligand-Azide in DMSO (final reaction concentration 10–20 mM).

    • Add the Cu-Premix (0.1–0.5 equiv of Cu).

    • Initiate reaction by adding NaAsc (1.0–2.0 equiv).

    • Tip: Flush the headspace with

      
       to prevent oxidation of Cu(I) to inactive Cu(II).
      
  • Incubation:

    • Stir or shake at RT for 2–12 hours.

    • Visual Cue: The solution should remain clear or turn slightly yellow. A brown/black precipitate indicates Cu oxidation or disproportionation (add more ascorbate).

  • Scavenging (Optional for Library Scale):

    • Add QuadraPure™-TU (thiourea scavenger) or EDTA to quench the copper before direct biological assay.

  • Purification (Preparative Scale):

    • Filter the reaction mixture.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Quality Control & Troubleshooting

Analytical Criteria
ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Observed Mass within ±0.5 Da of Calc. Mass
Purity HPLC (UV 254 nm)> 95% Area Under Curve (AUC)
Copper Residue ICP-MS (Optional)< 10 ppm (Critical for cellular assays)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Amine salt interferenceEnsure DIPEA is

3.0 equiv. Check pH > 8.
Incomplete Click Reaction Cu(I) oxidationDegas solvents; Add fresh Sodium Ascorbate; Increase THPTA ratio.
Precipitation during Click Poor solubility of PROTACIncrease DMSO content; Switch to t-BuOH/DMSO mix.
Degradation of Ligand HydrolysisAvoid basic conditions if ligand is ester-sensitive; Use neutral buffer.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. Retrieved from

  • BOC Sciences. (2023). Overview of PROTAC Linkers: Types and Design. Retrieved from

  • Maniaci, C., et al. (2017).[6] A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Retrieved from [6]

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][8][][9][10] Retrieved from

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Retrieved from

Sources

Method

Solid-phase synthesis compatibility of alkyne-phenoxy amines

Application Note: Solid-Phase Synthesis Compatibility of Alkyne-Phenoxy Amines Executive Summary Alkyne-phenoxy amines represent a critical class of bifunctional building blocks in medicinal chemistry, particularly for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Compatibility of Alkyne-Phenoxy Amines

Executive Summary

Alkyne-phenoxy amines represent a critical class of bifunctional building blocks in medicinal chemistry, particularly for the synthesis of PROTACs, macrocyclic peptides, and "Click"-able antibody-drug conjugates (ADCs). Their structure typically features a robust phenoxy ether core linking a reactive amine (for peptide backbone integration) and a terminal alkyne (for bioorthogonal ligation).

While the phenoxy ether linkage provides excellent chemical stability, the simultaneous presence of a nucleophilic amine and an electrophilic/acid-sensitive alkyne requires a tailored solid-phase synthesis (SPS) strategy. This guide details the compatibility of these scaffolds with Fmoc-chemistry, specific coupling protocols to overcome steric/electronic deactivation, and cleavage cocktails optimized to prevent acid-catalyzed alkyne hydration.

Chemical Stability & Compatibility Matrix

Before initiating synthesis, it is vital to understand the behavior of the alkyne-phenoxy scaffold under standard SPPS conditions.

Reagent/ConditionCompatibilityCritical Notes
20% Piperidine (DMF) High Stable. No degradation of the phenoxy ether or terminal alkyne observed during Fmoc removal.
TFA (Cleavage) Medium Risk Zone. Terminal alkynes can undergo acid-catalyzed hydration to ketones. Requires specific scavenger cocktails (see Section 5).
DIC/HOBt High Standard coupling is effective for aliphatic amines.
HATU/HOAt High Mandatory for aniline-type phenoxy amines due to lower nucleophilicity.
Cu(I) (Click) High Fully compatible on-resin. Resin washing is critical to remove trapped copper.
Pd(0) (Sonogashira) Medium Compatible, but requires degassed solvents to prevent homocoupling (Glaser coupling) of alkynes.

Strategic Resin Selection

The choice of resin dictates the C-terminal functionality and the cleavage conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended.

    • Why: Allows cleavage under very mild acidic conditions (1% TFA), preserving the alkyne integrity completely.

    • Application: Synthesis of protected peptide fragments for solution-phase cyclization.

  • Rink Amide Resin: Standard.[1]

    • Why: robust for generating C-terminal amides.

    • Caution: Requires 95% TFA for cleavage; demands the "Alkyne-Safe" scavenger cocktail.

  • Wang Resin: General Use.[2]

    • Caution: Similar to Rink, requires high TFA concentrations.

Experimental Protocols

Protocol A: Resin Loading & Coupling

Context: Coupling an Fmoc-protected Alkyne-Phenoxy Amine building block to a resin-bound peptide.

Reagents:

  • Fmoc-Alkyne-Phenoxy Amine (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Crucial for suppressing racemization and boosting aniline reactivity.

  • DIPEA (6.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the amino acid and HATU/HOAt in minimal DMF. Add DIPEA. Let activate for 30 seconds (do not over-activate; HATU esters hydrolyze quickly).

  • Coupling: Add the activated mixture to the pre-swelled resin.

  • Incubation: Agitate at Room Temperature (RT) for 2 hours .

    • Note: If the amine is an aniline (phenyl amine), extend time to 4 hours or perform a double coupling.

  • Monitoring:

    • Aliphatic Amines: Use the Kaiser Test (Blue = Free amine, Colorless = Coupled).

    • Anilines: Kaiser test is often false-negative. Use the Chloranil Test (Green/Blue beads = Free secondary/aromatic amine).

Protocol B: On-Resin CuAAC (Click Reaction)

Context: Reacting the resin-bound alkyne with a solution-phase azide.

Reagents:

  • Azide-Tag (2.0 eq)

  • CuI (0.5 eq) or Cu(MeCN)₄PF₆

  • Ascorbic Acid (5.0 eq)

  • DIPEA (5.0 eq)

  • Solvent: DMF/Piperidine (8:2) or DMF/2,6-Lutidine. Base is needed to accelerate the reaction.

Step-by-Step:

  • Wash: Wash resin with degassed DMF (3x) to remove oxygen.

  • Cocktail Prep: Dissolve Azide, Copper source, and Base in DMF. Add Ascorbic acid last (solution may turn yellow/orange).

  • Reaction: Add to resin. Agitate under N₂ atmosphere for 6–12 hours .

  • Copper Removal (Critical): Wash resin with 0.5% sodium diethyldithiocarbamate in DMF (3x 5 min) or EDTA solution. This chelates copper that is non-specifically bound to the resin; failure to do this leads to rapid degradation during cleavage.

Cleavage & Isolation (The "Alkyne-Safe" System)

Standard cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H₂O) can cause hydration of the alkyne to a methyl ketone.

The Optimized "Alkyne-Safe" Cocktail:

  • TFA: 90%

  • Phenol: 5% (Scavenger for t-butyl cations)

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

  • Dithiothreitol (DTT): 20 mg/mL (Prevents oxidation)

Rationalization: Phenol is preferred over thioanisole here, as thioanisole can sometimes form adducts with alkynes under high acidity.

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add to resin and agitate for 2–3 hours (allow to warm to RT).

  • Precipitate filtrate into cold diethyl ether (-20°C).

  • Centrifuge and wash pellet 3x with ether.

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing and validating these scaffolds.

SPPS_Workflow Start Resin Selection Loading Resin Loading (Fmoc-AA-OH) Start->Loading Deprotect Fmoc Deprotection (20% Piperidine) Loading->Deprotect Coupling Coupling Alkyne-Phenoxy Amine (HATU/HOAt/DIPEA) Deprotect->Coupling Check Monitoring Test (Kaiser/Chloranil) Coupling->Check Recouple Double Coupling Check->Recouple Incomplete (Color) Click On-Resin CuAAC (Optional) Check->Click Complete (No Color) Cleavage Acid Cleavage (Alkyne-Safe Cocktail) Check->Cleavage Skip Click Recouple->Check Click->Cleavage Analysis QC: LCMS & NMR (Verify Alkyne Peak) Cleavage->Analysis

Caption: Logical workflow for the integration of alkyne-phenoxy amines into SPPS, featuring decision gates for coupling efficiency and optional downstream functionalization.

Troubleshooting & Quality Control

  • Problem: Missing Alkyne Signal in NMR/IR.

    • Cause: Acid-catalyzed hydration during cleavage.

    • Solution: Switch to 2-Chlorotrityl resin (1% TFA cleavage) or ensure the cleavage cocktail is fresh and cold. Verify absence of Hg or Ag salts which catalyze hydration.

  • Problem: Low Coupling Yield.

    • Cause: Low nucleophilicity of the phenoxy-amine (especially if aniline-like).

    • Solution: Switch from DIC/HOBt to HATU/HOAt. Use microwave-assisted coupling (50°C, 10 min) if available.

  • Problem: Blue Resin after CuAAC.

    • Cause: Trapped Copper.

    • Solution: Wash with 0.5% sodium diethyldithiocarbamate until the wash solution is colorless.

References

  • Solid-Phase Synthesis of Alkyne-Functionalized Peptides. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis: Protocols and Best Practices. Source: University of California, Irvine (Nowick Lab) URL:[Link]

  • Acid-Catalyzed Hydration of Alkynes: Mechanism and Conditions. Source: Chemistry LibreTexts URL:[Link][2][3][4][5][6]

  • Solid-Phase Approaches for Labeling Targeting Peptides (CuAAC Protocols). Source: PubMed URL:[Link]

Sources

Application

Bioconjugation of activated esters with 3-(3-Ethynylphenoxy)propan-1-amine

Application Note: Bioconjugation of Activated Esters with 3-(3-Ethynylphenoxy)propan-1-amine Abstract This technical guide details the protocol for conjugating 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation of Activated Esters with 3-(3-Ethynylphenoxy)propan-1-amine

Abstract

This technical guide details the protocol for conjugating 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) to activated ester-functionalized biomolecules (e.g., proteins, peptides, or NHS-modified surfaces). This heterobifunctional linker utilizes a primary amine for covalent attachment to activated carboxylates (NHS/TFP esters) and presents a terminal alkyne group. This alkyne serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise labeling, surface immobilization, or drug conjugation. This guide addresses solubility challenges inherent to the phenoxy-alkyne moiety and provides a self-validating workflow for high-efficiency labeling.

Introduction

In chemical biology, the installation of a "click" handle (azide or alkyne) onto a target molecule is a critical first step for bioorthogonal chemistry. 3-(3-Ethynylphenoxy)propan-1-amine is a specialized linker that offers distinct advantages over simple aliphatic alkynyl amines (like propargyl amine):

  • Aryl Ether Stability: The phenoxy ether linkage provides chemical stability and rigidity, reducing the likelihood of back-folding or steric burial of the alkyne.

  • UV Traceability: The aromatic ring provides a UV absorbance signature that can aid in quantifying the conjugation ratio (DOL) compared to non-aromatic linkers.

  • Spacer Length: The propyl linker offers sufficient distance from the conjugation site to facilitate enzyme access during downstream click reactions.

This protocol focuses on reacting this amine with N-hydroxysuccinimide (NHS) esters , the most common class of activated esters.

Chemical Basis & Mechanism

The conjugation relies on a nucleophilic acyl substitution.[1] The primary amine of the linker attacks the carbonyl carbon of the activated ester (NHS), forming a stable amide bond and releasing the N-hydroxysuccinimide leaving group.[2]

  • Nucleophile: Primary amine of 3-(3-Ethynylphenoxy)propan-1-amine (

    
    ).
    
  • Electrophile: Activated NHS ester on the target molecule.

  • Competition: Hydrolysis of the NHS ester by water is the primary competing reaction. High pH accelerates both aminolysis (desired) and hydrolysis (undesired).

  • Optimal Conditions: pH 8.0–8.3 ensures the amine is sufficiently unprotonated (

    
    ) to react without causing rapid hydrolysis of the ester.[3]
    

Materials & Equipment

Reagents
ReagentSpecificationRole
Linker 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8)Click-handle precursor
Target NHS-activated Biomolecule (Protein/Peptide/Surface)Conjugation target
Solvent Anhydrous DMSO or DMFSolubilizing hydrophobic linker
Buffer A 100 mM Sodium Bicarbonate, pH 8.3Reaction Buffer (Amine-free)
Buffer B 1X PBS, pH 7.4Storage/Purification Buffer
Quencher 1 M Tris-HCl, pH 8.0 or 1 M GlycineStops reaction
Equipment
  • UV-Vis Spectrophotometer (NanoDrop or Cuvette).

  • Desalting Columns (e.g., PD-10, Zeba Spin) or Dialysis Cassettes (MWCO appropriate for target).

  • Mass Spectrometer (LC-MS) for small molecule/peptide validation.

Experimental Protocol

Phase 1: Linker Solubilization

Critical Step: The phenoxy-alkyne moiety renders this linker moderately hydrophobic. Do not dissolve directly in aqueous buffer.

  • Weigh 1–5 mg of 3-(3-Ethynylphenoxy)propan-1-amine .

  • Dissolve in anhydrous DMSO to a concentration of 50 mM .

    • Note: This stock can be stored at -20°C for up to 1 month if kept anhydrous.

Phase 2: Conjugation Reaction

Target Scenario: Labeling an NHS-activated Protein (e.g., BSA-NHS or an antibody activated with BS3).

  • Prepare Target: Dissolve/dilute the NHS-activated protein in Buffer A (pH 8.3) to a concentration of 1–5 mg/mL.

    • Caution: Ensure the protein buffer is free of primary amines (NO Tris, NO Glycine, NO Azide).

  • Calculations: Aim for a 20-fold molar excess of the Linker over the Protein to drive the reaction to completion, assuming some NHS hydrolysis.

  • Mixing: Slowly add the Linker stock (in DMSO) to the Protein solution while vortexing gently.

    • Constraint: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate for 1 hour at Room Temperature (20–25°C) or 4 hours at 4°C . Keep protected from light if the protein is photosensitive.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

Phase 3: Purification

Objective: Remove excess unreacted linker. Free linker contains an alkyne and will compete in the downstream click reaction, leading to false positives or reduced yield.

  • Desalting: Apply the reaction mixture to a pre-equilibrated desalting column (equilibrated with Buffer B / PBS ).

  • Elution: Collect the protein fraction. The small molecule linker (MW ~175 Da) will be retained in the column.

  • Storage: Store the Alkyne-labeled protein at -80°C.

Workflow Visualization

BioconjugationWorkflow cluster_conditions Critical Constraints Start Start: NHS-Activated Target Mix Mix Target + Linker (pH 8.3, 20x Excess) Start->Mix LinkerPrep Prepare Linker Stock (50 mM in DMSO) LinkerPrep->Mix Incubate Incubate 1h @ RT or 4h @ 4°C Mix->Incubate Quench Quench Add Tris (50 mM) Incubate->Quench Purify Purify (Desalting/Dialysis) Remove Free Linker Quench->Purify QC QC: UV-Vis / MS Verify Alkyne Install Purify->QC ClickReady End: Click-Ready Biomolecule QC->ClickReady Condition1 DMSO < 10% Condition2 Amine-Free Buffer

Figure 1: Step-by-step workflow for conjugating 3-(3-Ethynylphenoxy)propan-1-amine to NHS-esters.

Quality Control & Validation

Since the alkyne group is "silent" in standard UV-Vis (weak absorbance ~210-230 nm, often masked by protein), validation requires specific techniques:

MethodExpected ResultApplicability
LC-MS (Intact) Mass shift of +157.1 Da per conjugation event.Peptides & Small Proteins (<30 kDa)
Click-Test React aliquot with Azide-Fluorophore (e.g., Cy5-Azide). Run SDS-PAGE. Fluorescent band indicates successful alkyne installation.All Proteins
UV-Vis Ratio Increased Absorbance at 270–280 nm (due to phenoxy ring) relative to protein concentration (if protein

is known).
High DOL Conjugates

Mass Shift Calculation:

  • Linker MW (Free Amine): ~175.23 Da

  • Leaving Group (NHS): -115.09 Da (loss of H from amine + OH from NHS is not accurate; mechanism is loss of NHS group).

  • Added Mass: The moiety added is

    
    .
    
    • Exact Mass Calculation: Linker (

      
      ) - H + Carbonyl (from NHS ester... wait, the NHS ester provides the carbonyl).
      
    • Correction: The NHS ester structure is

      
      . The product is 
      
      
      
      .
    • Mass added to the original carboxylate (

      
      ) is 
      
      
      
      .
    • Mass added to the NHS-ester (

      
      ) is 
      
      
      
      .
    • Net Mass Shift (from NHS-Ester precursor):

      
      ? NO. 
      
    • Let's re-verify:

      • NHS Ester:

        
         (Mass ~ R + 114).
        
      • Product:

        
        .
        
      • Amine:

        
         (MW 175.23).
        
      • Reaction:

        
        .
        
      • The NHS group (MW 114) leaves. The Amine group (MW 175) is added, but loses a Proton.

      • Mass Change relative to NHS-Protein:

        
        .
        
      • Mass Change relative to Native Carboxyl Protein:

        
        .
        

Downstream Application: CuAAC Click Reaction

Once purified, the Alkyne-labeled biomolecule is ready for reaction with an Azide.

Brief Protocol:

  • Mix Alkyne-Protein (10–50 µM) with Azide-Label (2–5 eq).

  • Add CuSO4 (1 mM) premixed with THPTA Ligand (5 mM) to protect the protein from oxidation.

  • Add Sodium Ascorbate (5 mM) to initiate the reaction.

  • Incubate 30–60 mins. Desalt to remove copper and excess azide.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and reaction conditions).
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BLDpharm. 3-(3-Ethynylphenoxy)propan-1-amine Product Page (CAS 2228762-81-8). Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on Click Chemistry).

  • Lumiprobe. Click Chemistry: Introduction and Protocols. Retrieved from

Sources

Method

Application Note: Activity-Based Protein Profiling (ABPP) with Alkyne Probes

Abstract Activity-Based Protein Profiling (ABPP) has revolutionized functional proteomics by enabling the detection of active enzymes within complex biological systems.[1][2] While traditional fluorophore-conjugated prob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Activity-Based Protein Profiling (ABPP) has revolutionized functional proteomics by enabling the detection of active enzymes within complex biological systems.[1][2] While traditional fluorophore-conjugated probes are effective for in vitro assays, their bulky reporter groups often compromise cell permeability and alter enzyme-probe binding kinetics in situ. This guide details the Two-Step ABPP methodology using Alkyne-functionalized probes . By utilizing a sterically unobtrusive alkyne handle, researchers can label active enzymes in live cells with high fidelity, followed by a bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to append reporter tags (biotin or fluorophores) post-lysis. This protocol optimizes signal-to-noise ratios, minimizes protein precipitation, and ensures robust data generation for drug discovery and enzyme kinetics studies.

Introduction: The Steric Advantage

The primary challenge in designing Activity-Based Probes (ABPs) is balancing the reactivity of the "warhead" (the electrophile targeting the enzyme active site) with the physicochemical properties of the reporter tag.

Directly tagged probes (e.g., Fluorophosphonate-Rhodamine) suffer from two limitations:

  • Cell Permeability: Bulky fluorophores or biotin moieties often prevent the probe from crossing cell membranes, restricting assays to lysates.

  • Steric Hindrance: Large tags can occlude the active site or interact non-specifically with other protein domains, altering the probe's selectivity profile.

Alkyne probes solve this by replacing the bulky tag with a terminal alkyne group (~25 Da). This "mini-tag" is bioorthogonal (inert to native biological chemistries) and small enough to maintain the probe's native binding kinetics and membrane permeability.

Data Comparison: Alkyne vs. Direct Probes
FeatureDirect Probe (e.g., FP-Rhodamine)Alkyne Probe (e.g., FP-Alkyne)
Molecular Weight of Tag ~450–600 Da~25 Da
Cell Permeability Low / VariableHigh
Labeling Context Lysates (In vitro)Live Cells (In situ) or Lysates
Multiplexing Limited by synthesisHigh (Choose reporter post-labeling)
Background Noise ModerateLow (with optimized washing)

Mechanism of Action & Workflow

The Alkyne-ABPP workflow operates in two distinct phases: Pulse (labeling) and Chase (detection).

  • Pulse (Biological Step): The alkyne probe enters the cell and covalently modifies the active site nucleophile of the target enzyme.

  • Lysis: Cells are harvested and lysed.

  • Chase (Chemical Step): The "Click" reaction (CuAAC) conjugates an azide-functionalized reporter (e.g., Azide-Biotin) to the probe-enzyme complex.

Diagram 1: Two-Step ABPP Workflow

Caption: The integrated workflow from live-cell incubation to analytical readout. Note the separation of biological labeling and chemical detection.

ABPP_Workflow cluster_0 Phase 1: Biological Labeling cluster_1 Phase 2: Chemical Detection cluster_2 Phase 3: Analysis Cell Live Cell Culture Probe Add Alkyne Probe Cell->Probe Incubation (30-60 min) Binding Enzyme-Probe Covalent Bond Probe->Binding In situ Lysis Cell Lysis (Proteome Extraction) Binding->Lysis Click CuAAC Reaction (+ Azide-Tag) Lysis->Click Add Reagents Gel SDS-PAGE (In-gel Fluorescence) Click->Gel If Fluorophore MS Streptavidin Enrichment & LC-MS/MS Click->MS If Biotin

Experimental Protocol

Note: This protocol assumes the use of a standard serine hydrolase probe (e.g., FP-Alkyne), but is applicable to most covalent alkyne probes.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Probe: Alkyne-functionalized ABP (1000x stock in DMSO).

  • Reporter: Azide-Rhodamine (for gels) or Azide-Biotin (for MS).

  • Click Reagents:

    • CuSO4: 50 mM stock in H2O.

    • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM stock in H2O (Freshly prepared).

    • Ligand (THPTA): 10 mM stock in H2O. Expert Note: THPTA is preferred over TBTA as it prevents protein precipitation in aqueous buffers.

  • Lysis Buffer: PBS + 0.1% Triton X-100 (Protease inhibitors are optional but recommended; avoid EDTA as it chelates Copper).

Step 1: Proteome Labeling (In Situ)
  • Culture: Grow cells to 80-90% confluence.

  • Treatment: Add FP-Alkyne probe directly to culture media (Final conc: 1–10 µM).

    • Control: Pre-incubate a separate sample with a competitive inhibitor for 30 min prior to probe addition.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Harvest: Wash cells 2x with cold PBS to remove excess unbound probe. Scrape cells into PBS, pellet (500xg, 5 min), and aspirate supernatant.

  • Lysis: Resuspend pellet in Lysis Buffer. Sonicate briefly on ice. Clarify lysate by centrifugation (15,000xg, 10 min).

  • Normalization: Adjust protein concentration to 1 mg/mL (typically 50 µL reaction volume = 50 µg protein).

Step 2: The "Click" Reaction (CuAAC)

Critical: The order of addition is vital to prevent protein precipitation and ensure efficient conjugation.

Master Mix Preparation (Per reaction): It is best to premix the Copper and Ligand to form a complex before adding to the protein.

  • Cu-Ligand Complex: Mix 1 µL CuSO4 (50 mM) with 3 µL THPTA (10 mM). Vortex and let sit for 1 minute.

  • Add Reporter: Add 1 µL Azide-Tag (e.g., 2.5 mM stock) to the Cu-Ligand complex.

Reaction Execution:

  • Add the Master Mix to your 50 µL protein lysate (50 µg). Vortex.

  • Initiate: Add 1 µL TCEP (50 mM) to start the reaction.

    • Final Concentrations: ~1 mM CuSO4, ~100 µM Ligand, ~1 mM TCEP, ~50 µM Azide.

  • Incubate: Room temperature for 1 hour with gentle rotation. Protect from light if using fluorophores.

Diagram 2: Click Reaction Addition Order

Caption: Critical addition sequence to maintain protein solubility and catalyst activity.

Click_Protocol Step1 1. Prepare Cu-Ligand Premix (CuSO4 + THPTA) Step2 2. Add Azide-Reporter to Premix Step1->Step2 Step3 3. Add Mixture to Protein Lysate Step2->Step3 Step4 4. Add Reducing Agent (TCEP) to Initiate Reaction Step3->Step4 Precipitation Warning: Adding Copper directly to protein without Ligand causes precipitation! Step3->Precipitation If skipped

Step 3: Quenching and Analysis
  • Quench: Add 4x SDS-PAGE loading buffer (reducing) to the reaction.

  • Run: Heat at 95°C for 5 minutes. Separate on SDS-PAGE.[3][4]

  • Readout:

    • Fluorescence: Scan gel on a flatbed fluorescence scanner.

    • Western Blot: Transfer to nitrocellulose and probe with Streptavidin-HRP (if using Azide-Biotin).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Protein Precipitation Copper instability or low Ligand ratio.Switch from TBTA to THPTA (water-soluble ligand).[5][6] Ensure Ligand:Copper ratio is at least 2:1 (preferably 5:1).
High Background (Smearing) Non-specific sticking of hydrophobic Azide-Tag.Reduce Azide concentration (try 10 µM). Perform Methanol-Chloroform precipitation after the click reaction to wash away unreacted dye.
No Signal Oxidation of Cu(I) or TCEP degradation.Prepare TCEP fresh (it oxidizes in solution). Ensure TCEP is added last to initiate.
"Doublets" on Gel Incomplete alkylation or degradation.Ensure protease inhibitors are present. Doublets can also occur if the probe targets two isoforms; verify with specific inhibitors.

References

  • Speers, A. E., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition.[7][8] Journal of the American Chemical Society.[9]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[10] Chemistry & Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.

  • Cravatt Lab Protocols. Activity-Based Protein Profiling (ABPP). The Scripps Research Institute.[4][8][10]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-(3-Ethynylphenoxy)propan-1-amine in DMSO

Technical Support Center: 3-(3-Ethynylphenoxy)propan-1-amine A Guide to Achieving and Maintaining Solubility in DMSO Welcome to the technical support center for 3-(3-Ethynylphenoxy)propan-1-amine. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-Ethynylphenoxy)propan-1-amine

A Guide to Achieving and Maintaining Solubility in DMSO

Welcome to the technical support center for 3-(3-Ethynylphenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). We provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 3-(3-Ethynylphenoxy)propan-1-amine and DMSO.

Q1: What are the structural features of 3-(3-Ethynylphenoxy)propan-1-amine that influence its solubility in DMSO?

A1: The solubility behavior of 3-(3-Ethynylphenoxy)propan-1-amine is a composite of its three main functional groups:

  • 3-(Ethynylphenoxy) group: This aromatic ether portion of the molecule is hydrophobic and nonpolar. Its planarity can contribute to strong crystal lattice packing in the solid state, making initial dissolution more difficult. The ethynyl (alkyne) group is generally stable but can be reactive under harsh conditions (e.g., strong base, high heat), although this is not a primary concern with standard dissolution protocols in DMSO.[1][2]

  • Propan-1-amine group: The terminal primary amine is a polar, basic functional group.[3][4] It can act as a hydrogen bond donor and acceptor. In the polar aprotic solvent DMSO, the amine's protons can form hydrogen bonds with the sulfoxide oxygen of DMSO, which can enhance the amine's basicity and aid in solvation.[5] However, its solubility can be highly pH-dependent in aqueous environments.[6][7]

  • Flexible Propyl Linker: The three-carbon chain provides conformational flexibility, which can help disrupt crystal packing and improve solubility compared to a more rigid structure.[2]

The molecule possesses both hydrophobic and polar characteristics, making solvent choice critical. While DMSO is an excellent solvent for a wide range of compounds, these competing properties can lead to challenges.[8][9][10]

Q2: My 3-(3-Ethynylphenoxy)propan-1-amine powder is not dissolving completely, even in fresh DMSO. What should I do?

A2: Incomplete initial dissolution is a common problem, often related to kinetics or reaching the solubility limit. Here are the primary steps to take:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.7%).[11] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which significantly reduces its ability to dissolve hydrophobic compounds.[11][12][13] Always use DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.[12][14]

  • Apply Mechanical Energy: Simple mixing is often insufficient.

    • Vortexing: Vortex the solution vigorously for 2-5 minutes.[8][12]

    • Sonication: Use an ultrasonic water bath for 10-15 minutes. This provides localized energy to break up solid aggregates and facilitate dissolution.[8][12][15]

  • Apply Gentle Heat: Warming the solution can increase the rate of dissolution and the solubility limit. Gently warm the sample in a 37°C water bath for 5-10 minutes.[8][12] Caution: Avoid excessive heat (above 40-50°C) as it may risk degrading the compound, particularly the thermally sensitive ethynyl group over long periods.[1]

  • Re-evaluate Concentration: You may be exceeding the compound's maximum solubility in DMSO. Try preparing a more dilute stock solution.

Q3: My stock solution was perfectly clear, but after storage (or a freeze-thaw cycle), it's cloudy or contains a precipitate. What happened?

A3: This is a classic sign of compound precipitation, most frequently caused by two factors:

  • Water Absorption: This is the most likely culprit.[13] As mentioned, DMSO is highly hygroscopic.[12][16] Even small amounts of absorbed water from the atmosphere can change the solvent's properties, causing your compound to "crash out" of solution.[12][16] This is especially problematic for compounds with significant hydrophobic character.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[12][16][17] As the DMSO freezes, the compound's local concentration increases, which can initiate the formation of microcrystals. These crystals may not fully redissolve upon thawing.

The Solution: Always aliquot your stock solution into single-use volumes after preparation.[8][12][15][17] This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption in the main stock. Store these aliquots at -20°C or -80°C in tightly sealed vials.[12][15]

Q4: My compound dissolves in DMSO but precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?

A4: This phenomenon occurs because the compound is poorly soluble in the aqueous environment of your assay buffer.[11][17] The DMSO acts as a carrier, but once it is diluted, it can no longer keep the hydrophobic compound dissolved.

Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound that is below its aqueous solubility limit.

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform an intermediate serial dilution in 100% DMSO.[8] This helps prevent the formation of highly concentrated localized regions of the compound when it first contacts the aqueous buffer.

  • Optimize the Dilution Process: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously.[18] This rapid mixing helps to disperse the compound quickly. Pre-warming the aqueous medium can also sometimes help.[11]

  • Increase Final DMSO Concentration (with caution): Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[17] A slightly higher (but still non-toxic) final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[17][19]

  • Use Solubility Enhancers: If compatible with your assay, consider adding a solubility enhancer to your aqueous buffer.

    • Serum: Proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution.[17]

    • Cyclodextrins: Molecules like (2-Hydroxypropyl)-β-cyclodextrin can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[10][17]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve solubility issues with 3-(3-Ethynylphenoxy)propan-1-amine.

Caption: Troubleshooting flowchart for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a robust, high-concentration stock solution.

Materials:

  • 3-(3-Ethynylphenoxy)propan-1-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher[11]

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube with a screw cap

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Equilibrate Compound: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.

  • Calculate Mass: Determine the mass of the compound required. For a 10 mM solution, you will need the compound's molecular weight (MW). (Note: MW must be calculated for the specific compound).

    • Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L)

  • Weigh Compound: Accurately weigh the calculated mass and transfer it into the sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes.[15] Visually inspect the solution against a light source. b. If any solid particles remain, place the vial in a sonicator water bath for 10-15 minutes.[8][12] c. If the solution is still not clear, place it in a 37°C water bath for 5-10 minutes, vortexing intermittently.[8][12]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: a. Immediately aliquot the stock solution into single-use, tightly sealed vials (e.g., cryovials).[12] This is the most critical step to prevent future precipitation.[17] b. Store the aliquots at -20°C for short-term use (1-3 months) or -80°C for long-term storage (6+ months).[12][15]

Protocol 2: Systematic Solubility Assessment

This table provides a framework for testing solubility under various conditions. Prepare small test solutions and observe the outcome.

Condition IDDMSO SourceMethodTemperatureObservation (after 1 hr)
AFresh AnhydrousVortex onlyRoom Tempe.g., Partially soluble
BFresh AnhydrousVortex + SonicationRoom Tempe.g., Mostly soluble, fine particles remain
CFresh AnhydrousVortex + Sonication + 37°C Warming37°Ce.g., Clear solution
D"Bench" DMSO (exposed to air)Vortex + Sonication + 37°C Warming37°Ce.g., Precipitate forms on cooling

Analysis: Comparing A, B, and C will identify the most effective dissolution method. Comparing C and D demonstrates the critical impact of using anhydrous DMSO.[12]

References

  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Kühn, K., & Hühnerfuss, H. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1069-1077. [Link]

  • BenchChem. (n.d.). Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Gaylord Chemical Company. (n.d.). DMSO.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(3), 295–303. [Link]

  • Solubility of Things. (n.d.). n-Propylamine.
  • Olsson, S., Aberg, E., & Lindberg, J. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2755–2763. [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Olsson, S., Aberg, E., & Lindberg, J. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2755–2763. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting (S)-IB-96212 Solubility in DMSO.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties.
  • Lee, W.-G., Chan, A. H., Spasov, K. A., Anderson, K. S., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(15), 7263–7273. [Link]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE.
  • Protocol Online. (2013). Making a stock solution for my drug using DMSO.
  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?
  • ResearchGate. (2020). Why does DMSO become liquid with extended storage at -20C?
  • Berman, E. D., Thomas, R., Stahl, P., & Scott, R. M. (1987). Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Canadian Journal of Chemistry, 65(7), 1594-1597.
  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem Compound Database. Retrieved from [Link].

  • ResearchGate. (n.d.). Thermal stability of 3 a in DMSO solution under different temperatures.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?
  • Lee, J. H., Kim, S. J., & Lee, Y. B. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 140-144.
  • CymitQuimica. (n.d.). CAS 107-10-8: Propylamine.
  • ResearchGate. (2025). Hydromethylthiolation of Alkynes via Nucleophilic Addition of Dimethyl Disulfide in DMSO.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • ResearchGate. (2002). Solubility of propane in aqueous alkanolamine solutions.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • Wang, Y., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry, 19(48), 10521-10525.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides.
  • Burns, M. J., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7835–7841.
  • Yufeng, Inc. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (n.d.). Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution.
  • Enamine. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Supporting Information. (n.d.).
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

Sources

Optimization

Technical Support Center: Post-Click Purification of 3-(3-Ethynylphenoxy)propan-1-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of copper catalysts following the Copper(I)-catalyzed Azide-Alkyne Cycloadditi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of copper catalysts following the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(3-Ethynylphenoxy)propan-1-amine. The presence of a primary amine in this molecule introduces specific challenges that will be addressed in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process.

Q1: My final product has a persistent blue or green tint. What does this indicate and how can I resolve it?

A persistent blue or green color in your purified product is a clear indication of residual copper contamination.[1][2] This can happen if the initial purification method was incomplete or if your product, containing a primary amine and a newly formed triazole, is chelating the copper ions.[2]

Immediate Actions:

  • Repeat the Purification: The simplest first step is to repeat your chosen purification method. For instance, perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel.[1]

  • Combine Methods: A multi-step approach is often more effective. An initial wash with a chelating agent to remove the bulk of the copper, followed by filtration through silica gel or a scavenger resin, can be highly successful.[1]

Advanced Solutions:

  • Stronger Chelating Agents: If your product has a high affinity for copper, a stronger chelating agent may be necessary for the aqueous wash.

  • High-Affinity Scavenger Resins: Employ a scavenger resin specifically designed for high-affinity copper binding.

Q2: I'm experiencing low product yield after an aqueous workup. What's happening and how can I prevent it?

Low product yield after an aqueous wash often suggests that your product, 3-(3-Ethynylphenoxy)propan-1-amine, or its triazole derivative, has some water solubility and is being lost to the aqueous phase.

Preventative Measures:

  • Brine Wash: After washing with a chelating agent solution, perform a wash with a saturated sodium chloride solution (brine).[1][2] This decreases the solubility of your organic product in the aqueous layer, driving it back into the organic phase.

  • Alternative Purification Methods: If your product is highly water-soluble, avoid aqueous washes altogether. Instead, consider methods like scavenger resins or size-exclusion chromatography.[1]

Q3: My NMR spectrum shows broad or absent peaks. Could this be related to copper?

Yes, paramagnetic copper ions in your sample can cause significant broadening or even complete disappearance of NMR signals.[1]

Solution:

  • Pre-NMR Cleanup: Before preparing your NMR sample, pass your product through a small plug of silica gel or alumina to remove any trace amounts of copper.[1]

  • Thorough Purification: This issue underscores the importance of rigorous copper removal using the methods outlined in this guide.

Q4: Column chromatography is failing to separate my product from the copper catalyst.

This occurs when the copper species and your product have similar polarities and affinities for the stationary phase. The primary amine in your molecule can interact strongly with silica gel, complicating the separation.

Strategic Approach:

  • Pre-Chromatography Chelation: Always perform an aqueous wash with a chelating agent like EDTA to remove the majority of the copper before loading your sample onto the column.[1]

  • Alternative Stationary Phase: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina.[1]

  • Pre-Column Scavenging: The most robust solution is to use a scavenger resin to remove the copper prior to any chromatographic steps.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing copper catalysts after a click reaction?

The most widely used and effective methods include:

  • Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses an aqueous solution of a chelating agent to form a water-soluble complex with copper, which is then separated from the organic phase containing your product. Common chelators are EDTA, aqueous ammonia, and ammonium chloride.[1]

  • Filtration through Solid Supports: The reaction mixture is passed through a plug of an adsorbent material like silica gel, alumina, or Celite. These materials can adsorb the copper catalyst, allowing your product to pass through.[1]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off, taking the copper with it.[1][2]

  • Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA is an effective way to remove small molecule impurities, including the copper catalyst.[1][2]

Q2: How do I choose the best copper removal method for my specific experiment?

The optimal method depends on several factors:

  • Product Properties: Consider the solubility (organic vs. aqueous) and stability of your product.

  • Reaction Scale: Some methods are more suitable for small-scale reactions, while others can be scaled up.

  • Required Purity: The stringency of your purity requirements for downstream applications will influence your choice.

The following diagram illustrates a decision-making workflow:

start Start: Copper Removal Decision product_solubility Is the product organic or water soluble? start->product_solubility organic_soluble Organic Soluble product_solubility->organic_soluble Organic water_soluble Water Soluble product_solubility->water_soluble Water aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) organic_soluble->aqueous_wash silica_plug Filtration through Silica/Alumina Plug organic_soluble->silica_plug scavenger_resin Scavenger Resin water_soluble->scavenger_resin dialysis Dialysis (for macromolecules) water_soluble->dialysis chromatography Column Chromatography aqueous_wash->chromatography If further purification needed end Purified Product aqueous_wash->end silica_plug->chromatography If further purification needed silica_plug->end scavenger_resin->end dialysis->end chromatography->end

Caption: Decision workflow for selecting a copper removal method.

Q3: Can the primary amine in my molecule, 3-(3-Ethynylphenoxy)propan-1-amine, interfere with copper removal?

Yes, the primary amine can act as a chelating group for copper, potentially making it more difficult to remove. This is why a combination of purification techniques or the use of strong chelating agents and scavenger resins is often recommended for amine-containing products.

Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this purification issue altogether?

Yes, "copper-free" click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a metal catalyst. These reactions are particularly useful for biological applications where the cytotoxicity of copper is a concern.

Comparison of Copper Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Wash with Chelating Agents (e.g., EDTA) Forms a water-soluble copper complex that is extracted into the aqueous phase.[1]Simple, inexpensive, and effective for removing bulk copper.[1]Can lead to product loss if the product is partially water-soluble; may form emulsions.[1]Organic-soluble small molecules.
Filtration through Solid Supports (Silica/Alumina) Adsorption of copper catalyst onto the solid support.[1]Quick and easy for small-scale reactions; can be combined with other methods.May not be sufficient for complete removal; potential for product adsorption.Quick cleanup, especially before spectroscopic analysis.[1]
Scavenger Resins High-affinity binding of copper to functionalized solid supports.[1][2]Highly selective and efficient; suitable for a wide range of solvents and products.[1]Can be more expensive than other methods; may require longer reaction times.Both organic and water-soluble products, and when high purity is required.
Dialysis Size-based separation of small molecule impurities (copper catalyst) from large molecules.[1][2]Very effective for macromolecules; gentle and preserves biological activity.[2]Time-consuming; only applicable to large molecules like proteins and polymers.Bioconjugates and other macromolecular products.[1][2]

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for organic-soluble products.

  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a 0.5 M EDTA solution (pH 8).[2]

  • Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.[2]

  • Repeat: Repeat the aqueous wash two more times with fresh EDTA solution.[2]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual aqueous solution.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]

start Start: Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_edta Wash with 0.5M EDTA (x3) dilute->wash_edta wash_brine Wash with Brine wash_edta->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end start Start: Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir Stir (hours to overnight) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin filter_resin->wash_resin collect_filtrate Collect Filtrate wash_resin->collect_filtrate concentrate Concentrate collect_filtrate->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal using a scavenger resin.

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
  • How to remove copper after CuAAc click reaction? - ResearchGate. Available at: [Link]

  • How can I remove copper from a click reaction mixture using EDTA? - ResearchGate. Available at: [Link]

  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. Available at: [Link]

  • How do you usually remove copper residue from a CuAAC? : r/chemistry - Reddit. Available at: [Link]

Sources

Troubleshooting

Troubleshooting steric hindrance in 3-(3-Ethynylphenoxy)propan-1-amine conjugation

Ticket Type: Technical Guide & Troubleshooting Subject: Overcoming Steric Hindrance & Low Yields in Bioconjugation Applicable Molecule: 3-(3-Ethynylphenoxy)propan-1-amine (Heterobifunctional Linker) Reference ID: TS-LINK...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Overcoming Steric Hindrance & Low Yields in Bioconjugation Applicable Molecule: 3-(3-Ethynylphenoxy)propan-1-amine (Heterobifunctional Linker) Reference ID: TS-LINK-033

Executive Summary & Molecular Profile

The Challenge: 3-(3-Ethynylphenoxy)propan-1-amine presents a unique steric challenge due to its meta-substitution pattern. Unlike para-substituted linkers that project functional groups linearly, the meta geometry creates a "bent" architecture. When the amine end is anchored to a surface or protein, the phenyl ring can rotate, potentially shielding the ethynyl (alkyne) group within the hydrophobic pocket of the target biomolecule or the linker's own pi-stacking interactions.

Molecular Architecture:

  • Site A (Alkyne): Terminal alkyne for CuAAC (Click Chemistry) or Sonogashira coupling. Vulnerability: Steric occlusion by the phenyl core.

  • Core (Phenoxy): Hydrophobic aromatic ring. Vulnerability: Pi-stacking aggregation.

  • Site B (Amine): Primary propyl amine for NHS-ester/Carboxyl conjugation. Vulnerability: Surface crowding.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your conjugation failure.

TroubleshootingTree Start Start: Low Conjugation Yield StepCheck Which step is failing? Start->StepCheck AmineFail Amine Coupling (NHS/COOH Reaction) StepCheck->AmineFail ClickFail Click Reaction (Alkyne-Azide) StepCheck->ClickFail pHCheck Check pH (Is Amine Protonated?) AmineFail->pHCheck LigandCheck Which Ligand Used? ClickFail->LigandCheck ColorCheck Did Solution turn Brown/Black? ClickFail->ColorCheck SurfaceCheck Is Target Surface Crowded? pHCheck->SurfaceCheck pH OK Sol_Amine Solution: Adjust to pH 8.0-8.5 Use Borate Buffer pHCheck->Sol_Amine pH < 7.5 Sol_Spacer Solution: Add Chaotropes (Urea/GuHCl) or DMSO SurfaceCheck->Sol_Spacer Sol_THPTA Solution: Switch TBTA -> THPTA Ratio 5:1 (Ligand:Cu) LigandCheck->Sol_THPTA TBTA Used Sol_Oxidation Solution: Degas Solvents Add Sodium Ascorbate Excess ColorCheck->Sol_Oxidation Yes (Oxidation)

Figure 1: Diagnostic workflow for identifying the source of steric or chemical failure during conjugation.

Module 1: The Alkyne Interface (Click Chemistry)

The Issue: The meta-ethynyl group is susceptible to "dynamic shielding." If the phenyl ring rotates, the alkyne can be buried against the target protein surface, preventing the copper-azide complex from docking.

FAQ: Why is my Click reaction stalling despite using standard conditions? Standard protocols often use TBTA as a ligand. TBTA is bulky and poorly soluble in water, which exacerbates the steric hindrance of your meta-substituted linker. The copper center cannot effectively reach the alkyne if both the ligand and the substrate are bulky.

The Solution: THPTA-Assisted Catalysis Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] THPTA is water-soluble and creates a smaller, more dynamic catalytic pocket around the Copper(I) ion, allowing it to penetrate the steric bulk of the phenyl ring.

Protocol: High-Efficiency Steric-Relief Click Reaction
ReagentStandard Conc.[1]Steric-Relief Conc.[4][5][6][7][8]Role
CuSO₄ 1 mM2 mMCatalyst Source
THPTA Ligand 1 mM10 mM Critical: Protects Cu(I) & improves access.
Sodium Ascorbate 2 mM20 mMReductant (Prevents oxidation).
Aminoguanidine N/A5 mMPrevents protein-aldehyde side reactions.
DMSO 5-10%20% Disrupts pi-stacking of the phenoxy ring.

Step-by-Step:

  • Premix Catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio (Cu:Ligand) in water. Incubate for 5 minutes. Note: The solution should remain clear/light blue.

  • Prepare Substrate: Dissolve your alkyne-labeled molecule in buffer containing 20% DMSO.

  • Initiate: Add the Azide partner, then the Cu-THPTA mix.

  • Start Reaction: Add Sodium Ascorbate last.

  • Incubation: React for 1 hour at 37°C (heat helps overcome the rotational energy barrier of the phenyl ring).

Mechanistic Insight: The 1:5 ratio of Cu:THPTA ensures that all copper is complexed, preventing free copper from precipitating or causing non-specific aggregation which is common with hydrophobic linkers [1, 2].

Module 2: The Amine Interface (Amide Coupling)

The Issue: The propyl-amine chain is flexible. In aqueous buffers, the hydrophobic phenoxy ring may "fold back" to shield the amine, or the amine may adhere to the hydrophobic patches of a protein, rendering it inaccessible to NHS esters.

FAQ: Why is my NHS-ester hydrolysis outcompeting the conjugation? If the amine is sterically occluded or "stuck" to the protein surface via hydrophobic interactions, its nucleophilicity is effectively reduced. The NHS ester then hydrolyzes in the water before it can find the amine.

The Solution: "Chemical Chaperoning" Use chaotropic agents or specific cosolvents to denature local hydrophobic pockets and force the linker to extend into the solution.

Protocol: Denaturing Amide Coupling
  • Buffer Selection: Use 0.1 M Sodium Borate, pH 8.5 .

    • Why? You must ensure the amine is deprotonated (NH₂ not NH₃⁺). Tris buffers are strictly forbidden (they contain amines).[4][9]

  • Add "Extenders":

    • Add 2M Urea or 10% DMF to the reaction mixture.

    • Effect: This disrupts the water structure and prevents the hydrophobic phenoxy ring from collapsing onto the protein surface, exposing the amine [3].

  • Reagent Addition:

    • Dissolve the NHS-ester in anhydrous DMSO immediately before use.

    • Add to the amine solution with rapid vortexing.[1] Do not let the DMSO sit; it must disperse instantly to avoid local precipitation.

Module 3: Visualizing the Steric Mechanism

Understanding the geometry is vital. The diagram below illustrates how the meta-substitution creates a "pocket" that blocks access, and how the THPTA ligand resolves this.

Mechanism cluster_0 Steric Blockade (Standard Conditions) cluster_1 Steric Relief (Optimized) MetaGeom Meta-Substitution (Bent Geometry) Access Access to Alkyne Blocked MetaGeom->Access Rotational Shielding Bulk Bulky Ligand (TBTA) Bulk->Access Steric Clash THPTA Small Ligand (THPTA) Success Successful Triazole Formation THPTA->Success Penetrates Shield Solvent 20% DMSO/Heat Solvent->Success Extends Linker

Figure 2: Mechanistic comparison of steric blockade vs. relief strategies.

References & Authority

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Significance: Establishes THPTA as the superior ligand for preventing Cu(I) oxidation and overcoming steric hindrance in biological environments.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Significance: Discusses the bioorthogonality and steric requirements of click chemistry reagents in complex media.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Significance: The definitive guide on amine coupling optimization, pH effects, and the use of cosolvents/chaotropes to improve yields.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Bioorganic & Medicinal Chemistry.[4][10][11] Significance: Provides data on ligand ratios and copper loading for difficult substrates.

Sources

Optimization

Stability of 3-(3-Ethynylphenoxy)propan-1-amine in aqueous buffers

Document Version: 1.0 Last Updated: February 26, 2026 Introduction This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability of 3-(3-ethynylph...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 Last Updated: February 26, 2026

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability of 3-(3-ethynylphenoxy)propan-1-amine in aqueous buffers. As direct stability data for this specific molecule is not extensively available in the public domain, this guide is built upon established principles of chemical stability for its constituent functional groups: a primary alkylamine, an aryl ether, and a terminal alkyne. The information herein is intended to help you anticipate potential challenges, troubleshoot experimental issues, and design robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of 3-(3-ethynylphenoxy)propan-1-amine in my experiments?

A1: The stability of this compound is primarily influenced by the pH of the aqueous buffer, temperature, and exposure to oxygen and light. Each of the three main functional groups—the primary amine, the aryl ether, and the terminal alkyne—has different sensitivities to these factors.

Q2: What is the most labile part of the molecule in an aqueous buffer?

A2: The primary amine and the terminal alkyne are the most reactive parts of the molecule. The primary amine's reactivity is highly pH-dependent due to its basicity.[1][2][3] The terminal alkyne can be susceptible to hydration, especially in the presence of certain metal catalysts, and can undergo oxidative degradation.[4][5] The aryl ether linkage is generally very stable under typical aqueous buffer conditions.[6][7]

pH and Buffer Selection

Q3: How does pH affect the stability of the compound?

A3: The pH of the buffer will determine the protonation state of the primary amine group. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[1][8]

  • Acidic to Neutral pH (pH < 8): The amine group will be predominantly in its protonated, water-soluble ammonium form (R-NH3+). This form is generally less nucleophilic and less prone to certain degradation pathways.

  • Alkaline pH (pH > 10): The amine will be primarily in its neutral, deprotonated form (R-NH2). This form is more nucleophilic and can be more susceptible to oxidative degradation.[9][10]

Q4: What type of buffer should I use for my experiments?

A4: The choice of buffer is critical. It should not only maintain the desired pH but also be chemically inert towards the compound.

  • Recommended Buffers: Phosphate, borate, and some "Good's buffers" like HEPES and MOPS are generally good choices, provided they do not contain components that could react with the alkyne group.[11][12]

  • Buffers to Avoid: Buffers containing primary or secondary amines (e.g., Tris, glycine) could potentially interfere with assays or react with the compound under certain conditions.[12] Citrate buffers have been reported to cause pain upon injection in some formulations and may chelate metals that could influence stability.[13]

Potential Degradation Pathways

Q5: What are the likely degradation products I might see?

A5: Based on the functional groups, potential degradation could arise from:

  • Oxidation of the amine: This can lead to a variety of products, including aldehydes, amides, or carboxylic acids.[9][10][14]

  • Hydration of the alkyne: Acid-catalyzed hydration of a terminal alkyne can lead to the formation of a methyl ketone.[4] This is generally slow in the absence of a metal catalyst.

  • Oxidative cleavage of the alkyne: Though less common under mild conditions, strong oxidizing agents can cleave the triple bond.

The aryl ether bond is highly stable and unlikely to cleave under typical experimental conditions.[6][7]

Q6: Can the terminal alkyne react with components in my buffer or media?

A6: Yes, terminal alkynes are reactive functional groups.[15][16] While generally stable in standard aqueous buffers, they can react under specific conditions. For example, in the presence of transition metal ions (like copper or palladium), they can undergo coupling reactions.[15] It is crucial to use high-purity water and reagents to avoid metal contamination.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3-(3-ethynylphenoxy)propan-1-amine.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of compound over time in solution (as determined by HPLC, LC-MS, etc.) 1. Oxidative Degradation: The primary amine or terminal alkyne may be oxidizing. This is more likely at higher pH and in the presence of dissolved oxygen. 2. pH-dependent Hydrolysis: The terminal alkyne could be undergoing slow hydration, particularly if the pH is acidic. 3. Adsorption to Surfaces: The compound may be adsorbing to the walls of the storage container (e.g., plastic tubes).1. Deoxygenate Buffers: Prepare buffers with deoxygenated water and consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize pH: Evaluate stability at different pH values. A slightly acidic to neutral pH (e.g., 6.0-7.4) is often a good starting point to keep the amine protonated and stable. 3. Use Glassware: Store solutions in glass vials instead of plastic to minimize adsorption. 4. Add Antioxidants: Consider adding a small amount of an antioxidant like methionine, if compatible with your experimental system.[17]
Appearance of new peaks in chromatogram 1. Degradation Products: These are likely degradation products from the pathways mentioned in the FAQs. 2. Buffer-Compound Adducts: In rare cases, a reactive component in the buffer could form an adduct with the compound.1. Characterize Unknowns: Use mass spectrometry (LC-MS) to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).[9] 2. Run a Buffer Blank: Incubate the buffer under the same conditions without the compound to ensure no peaks are coming from the buffer itself. 3. Change Buffer System: Test a different, simpler buffer system (e.g., phosphate) to see if the unknown peaks persist.
Precipitation or cloudiness in the solution 1. Poor Solubility at High pH: At a pH significantly above the pKa of the amine's conjugate acid (~10-11), the compound will be in its less soluble free base form. 2. Salt Formation: If using a buffer with multivalent ions (e.g., phosphate), precipitation of a salt form of the compound is possible at high concentrations.1. Adjust pH: Lower the pH to ensure the amine is in its protonated, more soluble ammonium form. 2. Reduce Concentration: Work with lower concentrations of the compound. 3. Change Buffer: Switch to a buffer with monovalent ions.
Inconsistent results between experiments 1. Buffer Preparation Variability: Small differences in pH between batches of buffer can significantly impact stability. 2. Oxygen Exposure: Varying levels of dissolved oxygen can lead to inconsistent rates of oxidative degradation. 3. Temperature Fluctuations: Higher temperatures accelerate degradation.[18]1. Standardize Buffer Preparation: Prepare a large batch of buffer and measure the pH accurately before each use. Ensure the pH meter is properly calibrated.[11] 2. Control Oxygen Exposure: Consistently use deoxygenated buffers or work under an inert atmosphere. 3. Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for all stability studies.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Stability Assessment in Aqueous Buffer

This protocol provides a framework for evaluating the stability of 3-(3-ethynylphenoxy)propan-1-amine under various conditions.

Objective: To determine the rate of degradation of the compound at different pH values and temperatures.

Materials:

  • 3-(3-ethynylphenoxy)propan-1-amine

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, HEPES)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator

  • pH meter

  • Glass vials

Methodology:

  • Buffer Preparation:

    • Prepare a set of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). A phosphate buffer is a good starting point for pH 5.0 and 7.4, while a borate buffer can be used for pH 9.0.

    • It is recommended to deoxygenate the buffers by sparging with nitrogen or argon for at least 15-20 minutes.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) in which it is highly soluble and stable.

  • Sample Preparation:

    • Spike the stock solution into the prepared buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the aqueous stability.

    • Aliquot the samples into glass vials, cap them tightly, and wrap them in foil to protect from light.

  • Incubation:

    • Place the vials in temperature-controlled incubators at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

    • Immediately analyze the sample by a validated stability-indicating analytical method, such as HPLC or LC-MS.[9][19] The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • Calculate the degradation rate constant and half-life (t½) for each condition.

Diagram: Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (e.g., pH 5.0, 7.4, 9.0) C Spike Stock into Buffers (Final Concentration = X) A->C B Prepare Stock Solution of Compound B->C D1 4°C C->D1 Aliquot & Incubate D2 25°C C->D2 Aliquot & Incubate D3 40°C C->D3 Aliquot & Incubate E Sample at Time Points (0, 2, 4, 8, 24, 48h) D1->E D2->E D3->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Peak Area F->G H Plot % Remaining vs. Time & Calculate Half-life G->H

Caption: Workflow for assessing the stability of 3-(3-ethynylphenoxy)propan-1-amine.

Diagram: Potential Degradation Logic

This diagram illustrates the relationship between environmental factors and the potential degradation pathways for the key functional groups.

Degradation_Logic cluster_factors cluster_groups cluster_pathways pH pH Amine Primary Amine (R-NH₂) pH->Amine Protonation State Hydration Hydration pH->Hydration Acid-Catalyzed Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Metal_Ions Metal Ions (e.g., Cu²⁺) Coupling Coupling Metal_Ions->Coupling Amine->Oxidation Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Oxidation Alkyne->Hydration Alkyne->Coupling ArylEther Aryl Ether Stable Generally Stable ArylEther->Stable

Caption: Factors influencing the degradation pathways of key functional groups.

References

  • Plaza, F. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. Journal of Polymer Science Part A: Polymer Chemistry, 52(20), 2843-2853. Retrieved from [Link]

  • Climate. (2026, February 3). Amine Degradation. Sustainability Directory. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Echo Fine Arts. (2022, March 9). What Makes A Good Buffer In Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Reddit. (2025, October 3). What is pka value of amines?. r/chemhelp. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 10.8 Alkynes. Organic Chemistry I. Retrieved from [Link]

  • PMC. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

  • ACS Publications. (2025, March 1). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using .... Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2024, October 18). Effect of Different Buffer Components on IgG4 Stability. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols.
  • ResearchGate. (n.d.). Effect of pH on the stability of pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • YouTube. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Retrieved from [Link]

  • Avicenna Journal of Medical Biotechnology. (n.d.). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Retrieved from [Link]

  • ACS Publications. (2007, August 8). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Retrieved from [Link]

  • Quora. (2017, January 7). Are alkynes less stable than alkenes?. Retrieved from [Link]

  • PMC. (n.d.). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Retrieved from [Link]

  • MDPI. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 16). 10.8: Alkynes. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]

  • PMC. (2013, March 21). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Retrieved from [Link]

  • PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Purification of 3-(3-Ethynylphenoxy)propan-1-amine Conjugates

Welcome to the technical support center for the purification of 3-(3-ethynylphenoxy)propan-1-amine and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(3-ethynylphenoxy)propan-1-amine and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these molecules. The inherent basicity of the primary amine group, coupled with the varied properties of its potential conjugation partners, demands a tailored and well-understood purification strategy.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. We will explore the causality behind experimental choices to empower you to not only solve current purification challenges but also to proactively design robust purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a strategic overview for selecting a purification method.

Q1: What are the primary challenges in purifying conjugates of 3-(3-ethynylphenoxy)propan-1-amine?

A1: The primary challenge stems from the basic nature of the terminal primary amine. On standard silica gel, which is inherently acidic, this basicity leads to strong interactions with surface silanol groups.[1][2] This interaction can cause several problems:

  • Significant Peak Tailing: The analyte elutes slowly and asymmetrically from the column, leading to broad peaks and poor separation.[3]

  • Irreversible Adsorption: The compound may bind so strongly that it does not elute from the column at all, resulting in low or no yield.[4]

  • Compound Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules.[4]

The properties of the molecule it is conjugated to (e.g., a large, non-polar therapeutic or a highly polar peptide) will further dictate the overall solubility and chromatographic behavior, adding another layer of complexity.

Q2: I have a crude reaction mixture. What is the best first step for purification?

A2: For many reaction mixtures, a simple acid-base liquid-liquid extraction is an excellent and highly effective initial purification step.[5] This technique separates compounds based on their acidity or basicity.[6] By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), the basic amine conjugate will become protonated (R-NH3+) and move into the aqueous layer.[7] Neutral and acidic impurities will remain in the organic layer. You can then isolate your compound by basifying the aqueous layer (e.g., with 2M NaOH) and re-extracting it into an organic solvent.[7] This method is ideal for removing non-basic impurities and significantly cleaning up the sample before chromatography.

Q3: How do I choose between Normal-Phase and Reverse-Phase chromatography?

A3: The choice depends primarily on the polarity of your final conjugate.

  • Normal-Phase (NP) Chromatography is suitable for less polar compounds that are highly soluble in organic solvents like hexane and ethyl acetate.[8] However, due to the issues with standard silica (see Q1), it is highly recommended to use an amine-functionalized silica column or to add a competing base (like 0.1-1% triethylamine) to your mobile phase.[1][4][9]

  • Reverse-Phase (RP) Chromatography is the preferred method for polar, water-soluble compounds.[10] The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often the go-to method for purifying conjugates with peptides or other polar moieties. Peak shape can still be an issue, so mobile phase pH control is critical.[10]

Q4: My amine conjugate is highly polar and water-soluble. It doesn't retain on my C18 reverse-phase column. What should I do?

A4: This is a common issue for very polar molecules. When a compound elutes too quickly in reverse-phase, you have a few options:

  • Aqueous Normal Phase (ANP) / HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica, diol, or amine-functionalized columns) with a reverse-phase-like mobile phase (high organic content, e.g., >80% acetonitrile with a small amount of water).[11] In this mode, water is the "strong" solvent, and increasing its concentration will elute the compound. HILIC is excellent for retaining and separating very polar compounds that are not retained in RP chromatography.[12]

  • Ion-Exchange Chromatography (IEX): If your conjugate carries a net charge (which it will at a pH below its pKa), IEX can be a powerful purification method.[13] A strong cation exchanger (with negative charges like sulfonate groups) will retain the positively charged protonated amine.[14][15] The compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[13]

Part 2: Purification Strategy Selection

The choice of a purification strategy is critical for success. The following decision tree provides a logical workflow for selecting an appropriate method based on the properties of your 3-(3-ethynylphenoxy)propan-1-amine conjugate.

G cluster_np NP Strategy cluster_rp RP Strategy start Start: Crude Conjugate Mixture is_soluble Soluble in Immiscible Organic Solvent? start->is_soluble acid_base Perform Acid-Base Liquid-Liquid Extraction is_soluble->acid_base  Yes   chrom_decision Proceed to Chromatography is_soluble->chrom_decision No / Emulsion Forms acid_base->chrom_decision polarity What is the overall polarity of the conjugate? chrom_decision->polarity np Normal Phase (NP) Chromatography polarity->np Low Polarity (Soluble in Hexane/EtOAc) rp Reverse Phase (RP) Chromatography polarity->rp Medium to High Polarity (Soluble in MeOH/H2O) np_silica Use Amine-Functionalized Silica OR Standard Silica + Mobile Phase Modifier (e.g., 1% TEA) np->np_silica rp_retains Does it retain on C18 column? rp->rp_retains rp_modifier Use Mobile Phase Modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to improve peak shape rp->rp_modifier iex Ion Exchange (IEX) or Aqueous Normal Phase (ANP) rp_retains->rp Yes rp_retains->iex No

Caption: Decision workflow for selecting a purification strategy.

Part 3: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during chromatography.

Guide 1: Normal-Phase Chromatography on Silica Gel
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Severe Peak Tailing / No Elution Strong acid-base interaction between the basic amine and acidic silica silanol groups.[1]1. Add a Competing Amine: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[9] Rationale: These small, basic molecules will "neutralize" the active acidic sites on the silica, preventing the target amine from binding too strongly and allowing for symmetrical peak elution.[4] 2. Use Dry Loading: Dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the column.[16] Rationale: This ensures the compound is evenly distributed at the start of the column and minimizes interactions with the solvent front, often leading to better peak shape.
Poor Separation / Resolution The chosen solvent system lacks the selectivity to differentiate between your compound and impurities.1. Change Solvent System: If using Hexane/Ethyl Acetate, try a system with different properties, like Dichloromethane/Methanol.[4] Rationale: Different solvents interact with the analyte and stationary phase in unique ways (dipole-dipole, hydrogen bonding), altering the selectivity and potentially resolving impurities. 2. Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the run.[16] Rationale: This allows weakly retained compounds to elute first, while more strongly retained compounds are eluted later as the solvent strength increases, improving overall resolution.
Compound Decomposes on the Column The acidic silica gel is catalyzing the degradation of your conjugate.1. Deactivate the Silica: Flush the packed column with your mobile phase containing 1-2% TEA before loading your sample.[16] Rationale: This neutralizes the silica surface, making it less likely to cause acid-catalyzed decomposition. 2. Switch to a Different Stationary Phase: Use an amine-functionalized silica column or a basic alumina column.[4][17] Rationale: These stationary phases have a basic surface, which is much more compatible with basic compounds and eliminates the risk of acid-catalyzed degradation.[2] 3. Use a Protecting Group: If possible, temporarily protect the amine with a group like Boc (tert-butoxycarbonyl).[3] Rationale: This converts the basic amine into a neutral carbamate, which does not interact strongly with silica and is generally more stable.[18] The protecting group can be removed after purification.[19]
Guide 2: Reverse-Phase Chromatography (C18)
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Broad, Tailing Peaks Secondary ionic interactions between the protonated amine (R-NH3+) and residual, deprotonated silanol groups (Si-O⁻) on the C18 stationary phase.[3]1. Lower the Mobile Phase pH: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components.[3] Rationale: At a low pH (around 2-3), the residual silanols are protonated (Si-OH), which minimizes their ability to interact ionically with the positively charged amine analyte, resulting in sharper peaks.[10] 2. Add a Competing Amine: For purification at neutral or higher pH, add 0.1% triethylamine (TEA).[4] Rationale: TEA acts as a competing base, interacting with the residual silanols and masking them from the analyte. This is particularly useful for compounds that are not stable in acidic conditions.
Poor Retention (Compound elutes in the void volume) The conjugate is too polar for the C18 stationary phase and has minimal hydrophobic interaction.1. Use a More Polar Stationary Phase: Switch to a column with a more polar embedded group (e.g., a polar-endcapped C18) or a phenyl-hexyl phase. Rationale: These phases offer different selectivity and can provide more retention for polar molecules. 2. Use an Ion-Pairing Reagent: This is an advanced technique where an agent like heptafluorobutyric acid (HFBA) is added to the mobile phase. Rationale: The hydrophobic tail of the ion-pairing reagent associates with the stationary phase, while its charged head-group pairs with the charged analyte, increasing its retention. 3. Switch to HILIC/Aqueous Normal Phase (ANP): This is often the best solution. Use a polar column (silica, amine, or diol) with a high-organic mobile phase.[11] Rationale: HILIC operates on a hydrophilic partitioning mechanism, which is ideal for retaining and separating highly polar molecules.
Irreproducible Retention Times Insufficient column equilibration between runs; pH of the mobile phase is not stable or consistent.1. Ensure Thorough Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. Rationale: This ensures the stationary phase surface chemistry and the mobile phase composition are stable and consistent at the start of each run, which is critical for reproducible chromatography. 2. Use a Buffered Mobile Phase: Instead of just adding acid, use a prepared buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) adjusted to the desired pH. Rationale: Buffers resist small changes in pH, leading to more robust and reproducible separations, especially when working near the pKa of the analyte or silanols.

Part 4: Key Experimental Protocols

Protocol 1: Flash Chromatography Using an Amine-Functionalized Silica Column

This protocol is ideal for purifying moderately polar to non-polar amine conjugates. The amine-functionalized stationary phase prevents the strong interactions that cause peak tailing on standard silica.[2]

  • Method Development (TLC):

    • Spot your crude sample on an amine-functionalized TLC plate.[20]

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) or dichloromethane and methanol (e.g., 99:1, 98:2, 95:5).

    • Identify the solvent system that provides good separation and an Rf value of ~0.2-0.4 for your target compound.[9]

  • Column Chromatography:

    • Select an appropriately sized amine-functionalized silica flash cartridge.

    • Equilibrate the cartridge with the initial mobile phase composition determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate) for at least 5 column volumes.

    • Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column.

    • Run a linear gradient from your initial mobile phase to a higher concentration of the more polar solvent (e.g., a gradient from 5% to 40% ethyl acetate over 10-15 column volumes).

    • Collect fractions and analyze them by TLC or another appropriate method to identify the pure fractions.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified conjugate.

Protocol 2: Preparative Reverse-Phase HPLC for Polar Conjugates

This is the standard method for purifying polar amine conjugates, such as those involving peptides or other hydrophilic moieties.[21]

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (or Methanol) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Filter and degas both solvents thoroughly to prevent air bubbles in the system.

  • Method Development (Analytical HPLC):

    • Using an analytical C18 column, inject a small amount of your sample.

    • Run a fast scouting gradient (e.g., 5% to 95% Solvent B over 10-15 minutes) to determine the approximate elution time of your compound.

    • Optimize the gradient around the elution time of your target compound to achieve the best possible separation from impurities. A shallower gradient provides better resolution.

  • Scale-up to Preparative HPLC:

    • Equilibrate your preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

    • Dissolve your crude sample in a solvent compatible with the mobile phase (ideally the initial mobile phase itself, or a small amount of DMSO or DMF). Ensure the sample is fully dissolved and filtered.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient from your analytical method, adjusting the flow rate according to the preparative column's diameter.

    • Monitor the elution using a UV detector and collect fractions corresponding to your target peak.

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final product as its corresponding salt (e.g., TFA salt).[22]

Part 5: Troubleshooting Workflow Visualization

The following workflow illustrates a systematic approach to troubleshooting the common issue of peak tailing in reverse-phase HPLC of amine conjugates.

Caption: Troubleshooting workflow for peak tailing of amine conjugates in RP-HPLC.

References

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  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/column-tips.html]
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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 3-(3-Ethynylphenoxy)propan-1-amine

Executive Summary & Strategic Context 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) is a critical bifunctional linker used frequently in "Click Chemistry" (CuAAC) and PROTAC linker design. Its structural integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) is a critical bifunctional linker used frequently in "Click Chemistry" (CuAAC) and PROTAC linker design. Its structural integrity relies on two reactive termini: a terminal alkyne (for cycloaddition) and a primary amine (for amide coupling or reductive amination).

This guide provides an objective technical comparison of the 1H NMR spectral characteristics of this target molecule against its synthetic precursors and structural analogs. The goal is to equip researchers with a self-validating analytical workflow to confirm identity, assess purity, and verify the success of deprotection steps.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the protons to the structure. The molecule consists of a meta-substituted benzene ring, a terminal alkyne, and an aminopropyl ether chain.

Molecular Visualization & Labeling

G cluster_0 3-(3-Ethynylphenoxy)propan-1-amine Ring Aromatic Core (H-Ar) Ether Ether Methylene (H-b) Ring->Ether O-Linkage Alkyne Alkyne Proton (H-a) Alkyne->Ring Meta-substituent MidChain Middle Methylene (H-c) Ether->MidChain Propyl Chain AmineCH2 Amine Methylene (H-d) MidChain->AmineCH2 Propyl Chain AmineNH2 Amine (NH2) AmineCH2->AmineNH2 Terminus

Figure 1: Structural connectivity and proton environment mapping for spectral assignment.

Comparative Spectral Analysis

The most critical analytical challenge is distinguishing the target product from its Boc-protected precursor (common synthesis route) and ensuring the alkyne has not degraded.

Reference Data: Target vs. Precursor (Boc-Protected)

The following table contrasts the target molecule with tert-butyl (3-(3-ethynylphenoxy)propyl)carbamate.

Proton EnvironmentLabelTarget Shift (δ ppm)*Boc-Precursor Shift (δ ppm)Δ (Shift Difference)Signal Multiplicity
Terminal Alkyne H-a3.05 3.05~0.00Singlet (s)
Aromatic (Meta) H-Ar6.90 – 7.25 6.90 – 7.25NegligibleMultiplet (m)
Ether Methylene H-b4.05 4.02+0.03Triplet (t)
Middle Methylene H-c1.92 1.98-0.06Quintet (quin)
Amine Methylene H-d2.88 3.30 -0.42 Triplet (t) vs. Quartet (q)
Boc-Methyls -ABSENT 1.44 N/A Singlet (s, 9H)
Amine NH -~1.5 (Broad)**~4.7 (Broad)VariableBroad Singlet (br s)

*Data based on CDCl3 solvent. Shifts are approximate reference values derived from analogous structures (3-phenoxypropylamine derivatives). **Amine protons are exchangeable and concentration/solvent dependent.

Key Diagnostic Indicators
  • The "Boc-Gone" Validation: The most definitive proof of successful synthesis is the complete disappearance of the intense singlet at 1.44 ppm (9 protons).

  • The "Shift-Back": Upon deprotection, the methylene protons adjacent to the nitrogen (H-d) shift upfield (shielded) from ~3.30 ppm (carbamate) to ~2.88 ppm (free amine).

  • Alkyne Integrity: The singlet at ~3.05 ppm must remain sharp. Broadening or loss of this peak indicates potential side reactions (e.g., polymerization or hydration of the alkyne).

Experimental Protocols & Methodology

To ensure reproducibility and trustworthiness of the data, follow this standardized protocol.

Solvent Selection Strategy
  • Chloroform-d (CDCl3): Best for routine purity checks. Provides sharp resolution of the aromatic and alkyne regions. Note: Acidic impurities in CDCl3 can protonate the amine, causing shift variations.

  • DMSO-d6: Recommended if the product is isolated as a salt (e.g., HCl salt) or if water solubility is an issue. In DMSO, the amine protons (-NH2) may appear as a distinct peak rather than a broad lump.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL of high-quality CDCl3 (neutralized with K2CO3 if strictly free base is required).

  • Homogenization: Vortex for 10 seconds. Ensure no suspension remains.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans, 1s relaxation delay.

Validation Logic (Decision Tree)

Logic Start Acquire 1H NMR (CDCl3) CheckBoc Peak at 1.44 ppm? Start->CheckBoc CheckAlkyne Singlet at 3.05 ppm? CheckBoc->CheckAlkyne No FailBoc Incomplete Deprotection (Reprocess with TFA/HCl) CheckBoc->FailBoc Yes (Large) CheckAmine Triplet at 2.88 ppm? CheckAlkyne->CheckAmine Yes FailAlkyne Alkyne Degraded (Check reagents) CheckAlkyne->FailAlkyne No FailSalt Amine Protonated? (Check Shift > 3.0 ppm) CheckAmine->FailSalt Shifted Downfield Success PASS: Pure Product CheckAmine->Success Yes

Figure 2: Step-by-step spectral interpretation logic for purity assessment.

Detailed Spectral Features (Reference)

Aromatic Region (6.8 – 7.3 ppm)

The 1,3-substitution pattern creates a distinct aromatic signature:

  • H-2 (Singlet-like): Isolated between the ether and alkyne. Often appears as a narrow triplet or singlet at ~7.0–7.1 ppm.

  • H-4, H-6 (Doublets): Flanking protons.

  • H-5 (Triplet): The meta-proton, usually the most upfield aromatic signal (~6.9 ppm) or overlapping in the multiplet.

The Alkyne Singlet (3.05 ppm)

This proton is diagnostic. It is distinct from the aromatic region (shielded by anisotropy) but deshielded compared to alkyl protons.

  • Caution: In "wet" CDCl3, this peak can sometimes drift or broaden due to hydrogen bonding with trace water.

The Propyl Chain (1.9 – 4.1 ppm)

The propyl linker acts as a "ruler" for chemical environment:

  • H-b (4.05 ppm, t): Deshielded by Oxygen.

  • H-d (2.88 ppm, t): Deshielded by Nitrogen (less than Oxygen).

  • H-c (1.92 ppm, quin): Shielded, central methylene.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine (Analogous Structure Reference). Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[1] Magnetic Resonance in Chemistry.[1][2][3][4][5] Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison, Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Phenoxy vs. PEG Linkers in PROTAC Design

Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, metabolic stability, and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, metabolic stability, and degradation efficiency.[1][2][3][4][5][6] This guide compares two dominant linker classes: Polyethylene Glycol (PEG) and Phenoxy (Aryl/Alkyl-Ether) linkers.

  • PEG Linkers: The industry standard for initial screening due to high solubility and synthetic availability. However, they suffer from high conformational entropy, oxidative metabolic liability, and poor passive permeability in larger chains.

  • Phenoxy Linkers: Offer superior metabolic stability and conformational rigidity. They can "pre-organize" the ternary complex and improve cell permeability by reducing Topological Polar Surface Area (TPSA), though they pose challenges in aqueous solubility.

Part 1: Technical Comparison of Linker Chemistries

Physicochemical Properties & Permeability[1][2][4][5][6][7][8][9][10][11]

The "chameleon" effect is crucial for PROTACs: the molecule must be soluble in the cytosol (polar) but permeable through the membrane (lipophilic).

FeaturePEG Linkers (Flexible)Phenoxy/Aryl Linkers (Rigid)
Solubility High. Hydrophilic ether oxygens form H-bonds with water. Essential for dissolving large PROTACs.Low. Lipophilic aromatic rings decrease aqueous solubility, often requiring formulation aids (e.g., cyclodextrins).
Permeability Variable. High TPSA (Topological Polar Surface Area) can hinder membrane crossing. Long PEGs (>PEG3) often show poor passive diffusion.High. Lower TPSA and "flat" aromatic structures can intercalate into membranes more effectively.
Conformation High Entropy. Freely rotating bonds. High entropic penalty upon binding to POI/E3.Restricted. Aromatic rings limit rotation. Lower entropic penalty if the conformation matches the binding pocket.
Lipophilicity (LogP) Lower LogP (more polar).Higher LogP (more lipophilic).
Metabolic Stability Profile

Metabolic stability is often the deciding factor in moving a PROTAC from "tool compound" to "drug candidate."

  • PEG Liability: The ether carbons in PEG chains are "soft spots" for Cytochrome P450 (CYP) enzymes. They undergo rapid oxidative O-dealkylation , leading to chain fragmentation and loss of activity.

  • Phenoxy Stability: The aromatic ring blocks metabolic oxidation at adjacent sites. While the alkyl segments of a phenoxy linker can still be oxidized, the overall scaffold is significantly more resistant to chain shortening.

Ternary Complex & Cooperativity ( )

The efficiency of a PROTAC is defined by the stability of the ternary complex (POI-PROTAC-E3).


[6]
  • PEG: Due to high flexibility, PEGs rarely induce positive cooperativity (

    
    ). They act as "floppy" tethers.
    
  • Phenoxy: The rigid phenyl ring can participate in

    
     stacking  or cation-
    
    
    
    interactions
    with surface residues on the POI or E3 ligase. This can lock the proteins into a stable orientation, significantly boosting cooperativity and degradation potency (Dmax).

Part 2: Visualizing the Mechanism

Diagram 1: Metabolic Soft Spots & Structural Integrity

This diagram contrasts the metabolic fate of PEG vs. Phenoxy linkers under CYP exposure.

MetabolicStability cluster_PEG PEG Linker Metabolism (High Liability) cluster_Phenoxy Phenoxy Linker Metabolism (High Stability) PEG_Structure PEG Linker (-O-CH2-CH2-O-) CYP_Enzyme CYP450 (Oxidation) PEG_Structure->CYP_Enzyme H-abstraction (α-carbon) Intermediate Hemiacetal Intermediate CYP_Enzyme->Intermediate Hydroxylation Fragmented Fragmented Linker (Inactive) Intermediate->Fragmented Spontaneous Cleavage Phenoxy_Structure Phenoxy Linker (Ar-O-CH2-) CYP_Enzyme_2 CYP450 Phenoxy_Structure->CYP_Enzyme_2 Steric Blockade at Ether Metabolite Stable Metabolite (Ring Hydroxylation) CYP_Enzyme_2->Metabolite Minor Modification Intact Linker Intact (Active) Metabolite->Intact Scaffold Preserved

Caption: Comparative metabolic pathways. PEG linkers suffer from oxidative cleavage at the ether carbon, destroying the PROTAC. Phenoxy linkers resist backbone cleavage, maintaining structural integrity.

Part 3: Experimental Protocols

Protocol A: Linker Optimization Workflow (The "Goldilocks" Screen)

Objective: Determine optimal linker length and composition for a specific POI-E3 pair.

  • Library Synthesis:

    • Synthesize a library of 6-10 PROTACs.

    • Variable 1 (Length): PEG2, PEG3, PEG4, PEG5.

    • Variable 2 (Rigidity): Replace the central PEG unit with a phenyl or biphenyl group (Phenoxy analogs) matching the length of the best PEG hit.

  • Binary Binding Assay (FP or SPR):

    • Verify that the linker modification does not sterically hinder binding to the individual E3 ligase or POI.

    • Note: If

      
       increases >10x vs. parent ligand, the linker attachment point is invalid.
      
  • Degradation Assay (Western Blot):

    • Cell Line: Relevant disease model (e.g., HeLa, MCF-7).

    • Treatment: 6-point concentration curve (1 nM – 10

      
      M) for 16–24 hours.
      
    • Readout: DC50 (potency) and Dmax (efficacy).

  • Ternary Complex Stability (TR-FRET):

    • Use a TR-FRET assay (e.g., LanthaScreen) to measure the proximity of POI and E3.

    • Compare the "Hook Effect" profile.[7][8] Phenoxy linkers often show a sharper bell curve if they induce tight, cooperative binding.

Protocol B: PAMPA Permeability Assay

Objective: Compare passive permeability of PEG vs. Phenoxy analogs.

  • Preparation:

    • Donor Plate: 96-well filter plate coated with lecithin/dodecane (artificial membrane).

    • Acceptor Plate: Buffer solution (pH 7.4).

  • Incubation:

    • Add 10

      
      M PROTAC to donor wells.
      
    • Incubate at 25°C for 5 hours in a humidity chamber.

  • Quantification:

    • Measure concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) wells using LC-MS/MS.
  • Calculation:

    • Calculate Effective Permeability (

      
      ):
      
      
      
      
    • Benchmark: Phenoxy linkers typically exhibit

      
       cm/s, whereas long PEGs often fall below this threshold.
      

Part 4: Decision Framework

When should you switch from PEG to Phenoxy? Use this logic flow.

Diagram 2: Linker Selection Decision Tree

LinkerSelection Start Start: Initial PROTAC Design SolubilityCheck Is the Warhead/Ligand Highly Hydrophobic? Start->SolubilityCheck PEG_Route Start with PEG Linker (PEG2-PEG4) SolubilityCheck->PEG_Route Yes Phenoxy_Route Consider Phenoxy/Alkyl Linker Immediately SolubilityCheck->Phenoxy_Route No Test_Degradation Test Degradation (DC50) PEG_Route->Test_Degradation Phenoxy_Route->Test_Degradation Outcome_Good Good DC50 (<100nM)? Test_Degradation->Outcome_Good Optimize_PK Assess Metabolic Stability (Microsomal Stability Assay) Outcome_Good->Optimize_PK Yes Outcome_Poor Poor Degradation? Outcome_Good->Outcome_Poor No Stable Stable? Optimize_PK->Stable Keep_PEG Keep PEG (Advance to In Vivo) Stable->Keep_PEG Yes Switch_Phenoxy Switch to Phenoxy/Rigid (To block metabolism) Stable->Switch_Phenoxy No (High Clearance) Check_Perm Check Permeability (PAMPA/Caco-2) Outcome_Poor->Check_Perm Perm_Issue Low Permeability? Check_Perm->Perm_Issue Switch_Rigid Switch to Phenoxy (Reduce TPSA) Perm_Issue->Switch_Rigid Yes Scan_Length Scan Linker Length (Geometry Mismatch) Perm_Issue->Scan_Length No

Caption: Logic flow for selecting between PEG and Phenoxy linkers based on solubility, degradation potency, and metabolic stability data.

References

  • Bembnowicz, P., et al. (2024). Structure-Based Design of PROTACs: Linker Optimization Strategies. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[6] Link

  • Maple, H. J., et al. (2019). Development of a Phenoxy-Alkyl Linker Platform for Improved PROTAC Stability. Bioorganic & Medicinal Chemistry Letters.[9] Link

  • Testa, A., et al. (2020). 3D-Pharmacophore Guided Discovery of PROTACs. Angewandte Chemie International Edition. Link

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Validation

Validating Triazole Formation: A Technical Guide for 3-(3-Ethynylphenoxy)propan-1-amine

Executive Summary 3-(3-Ethynylphenoxy)propan-1-amine represents a specialized class of "Click Chemistry" linkers. Unlike the ubiquitous propargyl amine, this molecule features an aromatic ether core.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Ethynylphenoxy)propan-1-amine represents a specialized class of "Click Chemistry" linkers. Unlike the ubiquitous propargyl amine, this molecule features an aromatic ether core. This structural difference confers higher reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to electronic activation of the alkyne, but it introduces a critical vulnerability: susceptibility to oxidative homocoupling (Glaser coupling).

This guide provides a rigorous validation framework for researchers utilizing this linker. We move beyond basic "click" protocols to address the specific solubility, reactivity, and stability profiles of phenoxy-alkyne derivatives.

Part 1: Strategic Comparison – The Candidate vs. Alternatives

Before validating the product, it is essential to understand why this specific linker is chosen over standard alternatives and how its behavior differs.

Feature3-(3-Ethynylphenoxy)propan-1-amine (The Candidate)Propargyl Amine (Standard Aliphatic)DBCO-Amine (Copper-Free)
Reactivity (CuAAC) High. The aromatic ring stabilizes the copper-acetylide intermediate, often accelerating the reaction.Moderate. Requires efficient ligands (e.g., THPTA) for rapid conversion at low concentrations.N/A. Reacts via Strain-Promoted (SPAAC) mechanism.[1]
Side Reactions High Risk (Glaser Coupling). Aromatic alkynes readily dimerize in the presence of Cu(II) and Oxygen.Low Risk. Homocoupling is slower and less prevalent.Michael Addition. Can react with free thiols non-specifically.
Solubility Amphiphilic. The phenoxy group requires organic co-solvents (DMSO, tBuOH) in aqueous buffers.Hydrophilic. Highly water-soluble.Hydrophobic. Often requires significant organic solvent.
UV Traceability Yes. The phenoxy ring provides a UV chromophore (~270-280 nm) for HPLC monitoring.No. Difficult to track by UV-Vis without a tag.Yes. Strong absorbance.
The "Glaser Trap"

The most common failure mode with 3-(3-Ethynylphenoxy)propan-1-amine is not the failure to click, but the consumption of the starting material via dimerization.

  • Mechanism: 2 R-C≡CH + Cu(II)/O₂ → R-C≡C-C≡C-R (Di-yne formation).

  • Impact: The mass spectrum will show a dimer peak [2M-2H], and the reaction yield drops significantly.

  • Prevention: Rigorous degassing is mandatory for this specific molecule, unlike aliphatic alkynes where it is often optional.

Part 2: Mechanistic Workflow & Logic

The following diagram illustrates the divergent pathways for this molecule. The "Green Path" is the desired Triazole formation. The "Red Path" is the Glaser coupling side-reaction driven by oxygen.

G Start 3-(3-Ethynylphenoxy) propan-1-amine Intermediate Cu-Acetylide Intermediate Start->Intermediate + Cu(I) Cu1 Cu(I) Catalyst (Active) Cu1->Intermediate O2 Dissolved Oxygen (Contaminant) Dimer Glaser Dimer (Di-yne) (SIDE PRODUCT) O2->Dimer Triazole 1,2,3-Triazole Product (DESIRED) Intermediate->Triazole + Azide (Cycle Closure) Intermediate->Dimer + O2 / Cu(II) (Oxidative Coupling) Azide Target Azide (R-N3) Azide->Triazole

Figure 1: Reaction pathway showing the competition between successful Triazole formation (Green) and Glaser Coupling (Red).

Part 3: Experimental Validation Protocols

Protocol A: LC-MS Validation (The Gold Standard)

Objective: Confirm mass shift corresponding to the addition of the azide.

Methodology:

  • Reaction Setup:

    • Solvent: 50% DMSO / 50% Water (The phenoxy linker requires DMSO to prevent aggregation).

    • Concentration: 1 mM Alkyne, 1.2 mM Azide.

    • Catalyst: 100 µM CuSO₄ + 500 µM THPTA (Ligand) + 5 mM Sodium Ascorbate.

    • CRITICAL STEP: Degas buffers with N₂ or Argon for 15 minutes before adding Ascorbate.

  • Sampling:

    • Take a 10 µL aliquot at T=0 and T=60 min.

    • Quench with 100 µL of 10 mM EDTA (to strip Copper).

  • LC-MS Conditions:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: H₂O (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

    • Gradient: 5% to 95% ACN over 10 mins.

Data Interpretation:

  • Success: Appearance of peak at

    
    .
    
  • Failure (Glaser): Appearance of peak at

    
    .
    
  • Failure (Incomplete): Persistence of starting material mass.

Protocol B: 1H NMR Structural Confirmation

Objective: Verify the formation of the triazole ring by monitoring the diagnostic proton shift. This is superior to MS for detecting regioselectivity issues (though CuAAC is strictly 1,4-regioselective).

Key Chemical Shifts (400 MHz, DMSO-d6):

Proton EnvironmentStarting Material (Alkyne)Product (Triazole)Shift (Δ ppm)
Terminal Alkyne (C≡C-H) ~4.1 - 4.2 ppm (Singlet)*Disappears N/A
Triazole Ring (C=C-H) N/A8.2 - 8.6 ppm (Singlet) New Signal
O-CH₂- (Propyl Linker) ~4.0 ppm (Triplet)~4.1 ppm (Multiplet)Slight shift
Aromatic Ring Protons 6.8 - 7.3 ppm7.0 - 7.8 ppmDownfield shift

*Note: Aromatic alkyne protons are typically deshielded compared to aliphatic ones. The triazole proton is highly diagnostic, appearing in the "clean" region >8.0 ppm.

Part 4: Troubleshooting & Optimization Matrix

If validation fails, use this decision matrix to identify the root cause.

Troubleshooting Problem Reaction Failed (Low Yield / Wrong Mass) Check1 Is the Solution Blue/Green? Problem->Check1 Check2 Is there a [2M-2] Mass Peak? Check1->Check2 No (Colorless/Yellow) Oxidation of Catalyst Cause: Oxygen Leak Fix: Increase Ascorbate & Degas buffers Check1->Oxidation of Catalyst Yes Check3 Is there Precipitate? Check2->Check3 No Glaser Coupling Cause: Aromatic Alkyne Instability Fix: Anaerobic Conditions Check2->Glaser Coupling Yes Solubility Issue Cause: Phenoxy Hydrophobicity Fix: Increase DMSO % Check3->Solubility Issue Yes Inactive Azide Cause: Steric/Electronic Fix: Heat to 40°C Check3->Inactive Azide No

Figure 2: Troubleshooting decision tree for CuAAC reactions involving aromatic ether alkynes.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Reference for Glaser Coupling mechanism).

Sources

Comparative

HPLC Purity Standards Guide: 3-(3-Ethynylphenoxy)propan-1-amine

Executive Summary 3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) is a critical heterobifunctional linker used in Click Chemistry (CuAAC) and PROTAC® development. It features a terminal alkyne for bioorthogonal li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Ethynylphenoxy)propan-1-amine (CAS: 2228762-81-8) is a critical heterobifunctional linker used in Click Chemistry (CuAAC) and PROTAC® development. It features a terminal alkyne for bioorthogonal ligation and a primary amine for conjugation with activated esters.

In drug development, the purity of this linker is non-negotiable. Impurities such as oxidative diyne byproducts (Glaser coupling) or residual synthesis precursors can chelate copper catalysts, stall reaction kinetics, or create heterogeneous conjugates that fail regulatory scrutiny.

This guide objectively compares Certified High-Purity HPLC Standards (>98%, HCl Salt) against Crude/In-House Synthetics , providing a validated HPLC protocol to quantify purity and ensure downstream success.

Technical Profile & Critical Quality Attributes (CQA)

Before analyzing purity, one must understand the physicochemical behavior of the molecule under chromatographic conditions.

PropertySpecificationChromatographic Impact
Chemical Structure Phenyl ether w/ terminal alkyne & propyl amineAmine (Basic): Causes severe peak tailing on standard C18 silica due to silanol interaction.Alkyne (Hydrophobic): Retains well on RP-HPLC; susceptible to oxidation.
Molecular Weight 175.23 g/mol Low MW requires high organic gradient for elution or ion-pairing.
UV Absorption

~254 nm (Phenyl ring)
Detection at 254 nm is specific; 210 nm is non-specific and prone to solvent noise.
Preferred Form Hydrochloride (HCl) Salt Solid/Crystalline: Stable, non-hygroscopic.Free Base: Oily, prone to oxidation and difficult to weigh accurately.

Comparative Analysis: Certified Standard vs. Crude Alternatives

This section contrasts the performance of a Certified Reference Standard against typical "Crude" or "Technical Grade" alternatives often used in early discovery.

Comparison Matrix
FeatureOption A: Certified HPLC Standard (>98%) Option B: Crude / Technical Grade (~90%)
Salt Form HCl Salt (Crystalline) Free Base (Viscous Oil)
HPLC Peak Shape Symmetrical (

0.9 – 1.2)
Broad/Tailing (

> 2.0) due to variable protonation state.
Impurity Profile <0.5% Diyne (Glaser product)Contains oxidative dimers (diynes) and unreacted phenol precursors.
Click Reaction Yield High (>95%) : Stoichiometry is exact.Variable (60-80%) : Impurities may chelate Cu(I) catalyst or consume azide partners.
Storage Stability >2 Years (at -20°C, Desiccated)<6 Months (Darkens/polymerizes at RT).
Why the "Alternative" Fails in R&D

Using crude material (Option B) creates a "False Negative" Risk . If a PROTAC synthesis fails, researchers using crude linkers cannot discern if the failure was due to the biology of the design or the chemistry of the linker (e.g., catalyst poisoning by impurities). Using the Certified Standard (Option A) eliminates the chemical variable.

Validated HPLC Method Protocol

To verify the purity of 3-(3-Ethynylphenoxy)propan-1-amine, a standard generic gradient is insufficient due to the basic amine. The following method utilizes Acidic Ion-Suppression to eliminate silanol interactions.

Instrumental Parameters
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Scientific Rationale: TFA lowers pH to ~2.0, protonating surface silanols (Si-OH

      
       Si-OH
      
      
      
      ) and the analyte amine. This electrostatic repulsion prevents "sticking" and peak tailing.
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Method Validation Workflow

The following diagram illustrates the logical flow for validating this standard, ensuring the data generated is defensible for regulatory filing.

HPLC_Validation Start Start Validation SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SysSuit Inject Std SysSuit->Start Fail (Check Column) Linearity Linearity Assessment (5 levels, R² > 0.999) SysSuit->Linearity Pass Specificity Specificity / Stress Test (Acid/Base/Oxidation) Linearity->Specificity Final Release Standard (CoA Generation) Specificity->Final No Co-elution

Caption: Step-by-step logic for validating the HPLC purity standard, ensuring linearity and specificity against degradation products.

The "Hidden" Impurity Risk: Glaser Coupling

A unique risk for ethynyl-containing standards is Glaser Coupling , where two terminal alkynes react to form a diyne. This often happens in "Crude" samples exposed to air/trace metals.

Chemical Consequence:

  • Impurity: 1,3-diyne dimer.

  • Effect: The dimer has two amines but no active terminal alkyne for the click reaction. It acts as a "dead-end" contaminant that skews stoichiometric calculations.

Visualizing the Interference Pathway

Click_Interference PureLinker Pure Linker (Terminal Alkyne) Product Successful Conjugate (Triazole Linkage) PureLinker->Product + Azide + Cu(I) Impurity Impurity (Diyne Dimer) (From Oxidation) Cu Cu(I) Catalyst Impurity->Cu Potential Chelation (Poisoning) Failure Failed Reaction (Inert Species) Impurity->Failure No Reaction (Steric Block) Azide Target Azide (Drug/Protein) Azide->Product Cu->Product

Caption: Mechanism showing how oxidative impurities (red) in low-grade standards fail to react or poison the catalyst, unlike the pure standard (blue).

References

  • BenchChem. (2024). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Propylamine Derivatives.[4] Retrieved from

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid vs TFA? Retrieved from

  • National Institutes of Health (NIH). (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.[5][6] Retrieved from

  • BroadPharm. (2021). Click Chemistry Reagents and Purity Standards for Drug Discovery. Retrieved from

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from

Sources

Validation

Technical Guide: 3-(3-Ethynylphenoxy)propan-1-amine vs. Propargylamine in Click Chemistry

Executive Summary In the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of alkyne linker is often reduced to a trade-off between atom economy and molecular performance . Propargylamine re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of alkyne linker is often reduced to a trade-off between atom economy and molecular performance .

Propargylamine represents the industry standard for minimal steric footprint and high water solubility. However, its lack of a chromophore and short linker length can lead to "blind" reactions and steric occlusion in bioconjugation.

3-(3-Ethynylphenoxy)propan-1-amine (EPPA) offers a sophisticated alternative. By incorporating a phenoxy ether spacer, it provides UV traceability , reduced steric hindrance at the reaction site, and electronic activation of the alkyne. This comes at the cost of increased hydrophobicity and a higher susceptibility to oxidative homocoupling (Glaser coupling).

This guide provides a technical comparison to assist researchers in selecting the optimal linker for drug discovery and bioconjugation workflows.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference between these two reagents lies in the "Spacer Arm"—the distance and chemical nature between the reactive amine (conjugation handle) and the alkyne (click handle).

Comparative Data Matrix
FeaturePropargylamine3-(3-Ethynylphenoxy)propan-1-amine (EPPA)
CAS Number 2450-71-72228762-81-8
Molecular Weight 55.08 g/mol ~175.23 g/mol
Spacer Length ~3.5 Å (Rigid)~9.5 Å (Flexible/Aromatic)
LogP (Est.) -0.3 (Hydrophilic)1.8 (Lipophilic)
UV Traceability None (Transparent >210 nm)Strong Absorbance (~270-280 nm)
Electronic Class Aliphatic Alkyne (Unactivated)Aromatic Alkyne (Electronically Activated)
Solubility Water, MeOH, DMSODMSO, DMF, MeOH, DCM (Low in Water)
Structural Visualization

The following diagram illustrates the steric cone and spacer differential. Note how EPPA extends the reactive alkyne away from the conjugation target (e.g., a protein surface), reducing the "buried" effect.

MolecularComparison cluster_0 Propargylamine (Minimalist) cluster_1 EPPA (Extended & Traceable) P_Amine NH2 P_Linker CH2 P_Amine->P_Linker P_Alkyne C≡CH P_Linker->P_Alkyne E_Amine NH2 E_Spacer Propyl Chain (CH2)3 E_Amine->E_Spacer E_Ether -O- E_Spacer->E_Ether E_Phenyl Phenyl Ring (UV Chromophore) E_Ether->E_Phenyl E_Alkyne C≡CH E_Phenyl->E_Alkyne

Caption: Structural comparison showing the direct linkage of Propargylamine versus the extended, aromatic spacer of EPPA.

Part 2: Reaction Kinetics & Mechanism

Electronic Activation (The "Phenyl Effect")

In CuAAC, the rate-determining step often involves the formation of the copper(I)-acetylide species.

  • Propargylamine: The pKa of the terminal alkyne proton is ~25. Deprotonation requires ligand assistance or basic conditions.

  • EPPA: The phenyl ring withdraws electron density (inductively and via resonance), increasing the acidity of the terminal alkyne proton (pKa ~21-22). This facilitates faster Cu(I)-acetylide formation , often resulting in faster initial kinetics in ligand-accelerated systems.

The Glaser Coupling Risk

The same acidity that accelerates CuAAC for EPPA also makes it a prime substrate for Glaser Homocoupling (oxidative dimerization) in the presence of Oxygen.

  • Reaction: 2 R-C≡CH + [O] → R-C≡C-C≡C-R

  • Impact: If O2 is not rigorously excluded, EPPA will dimerize, consuming the linker and potentially crosslinking your target proteins non-specifically. Propargylamine is significantly more resistant to this side reaction.

Mechanistic Pathway & Decision Logic

Mechanism cluster_kinetics Kinetic Profile Start Select Alkyne Linker Step1 Cu(I) Coordination Start->Step1 Step2 Deprotonation (Acetylide Formation) Step1->Step2 Step3 Azide Coordination & Cyclization Step2->Step3 Decision Is Oxygen Present? Step2->Decision Side Reaction Check Result_Prop Propargylamine: Slow Deprotonation Low Homocoupling Risk Decision->Result_Prop No (Inert atm) Result_EPPA EPPA: Fast Deprotonation HIGH Homocoupling Risk Decision->Result_EPPA Yes (Air exposure) Triazole 1,2,3-Triazole (Success) Result_Prop->Triazole Forms Product Glaser Glaser Dimer (Dead End) Result_EPPA->Glaser Forms Dimer (Impurity) Result_EPPA->Triazole Forms Product (If O2 excluded)

Caption: Kinetic pathway highlighting the critical divergence at the deprotonation step where EPPA risks homocoupling.

Part 3: Experimental Protocols

Protocol A: High-Density Surface Functionalization

Best Candidate: Propargylamine Rationale: Small size allows for maximum surface density. High water solubility prevents aggregation during the coating process.

Materials:

  • Substrate (e.g., NHS-activated glass slide or bead)

  • Propargylamine (dissolved in 0.1 M NaHCO3, pH 8.5)

  • Quenching agent (Ethanolamine)

Workflow:

  • Dissolution: Dissolve Propargylamine to 10 mM in 0.1 M NaHCO3 buffer. Note: No organic co-solvent needed.

  • Incubation: Submerge NHS-activated substrate in solution for 1-2 hours at RT.

  • Washing: Wash 3x with water.

  • Validation: Since Propargylamine has no UV signal, validation requires a secondary "Click" with a fluorophore-azide to confirm attachment.

Protocol B: Traceable Protein-Drug Conjugation

Best Candidate: EPPA Rationale: The phenoxy chromophore allows quantification of the "Drug-to-Antibody Ratio" (DAR) via UV/Vis before the payload is even attached.

Materials:

  • Activated Protein (e.g., NHS-ester modified antibody)

  • EPPA (Stock 100 mM in dry DMSO)

  • Degassed PBS (pH 7.4)

  • Desalting Column (Sephadex G-25)

Workflow:

  • Preparation: Dilute EPPA stock into the protein solution (PBS). Final organic solvent concentration should be <10% to prevent protein precipitation.

    • Critical: Ensure EPPA is in 20-fold molar excess over protein amines.

  • Conjugation: Incubate for 2 hours at 4°C or RT.

  • Purification: Pass the mixture through a desalting column to remove unreacted EPPA.

  • Quantification (The EPPA Advantage):

    • Measure Absorbance at 280 nm (Protein + EPPA) and 254/270 nm (EPPA peak).

    • Use the molar extinction coefficient of the phenoxy group (approx.

      
      , verify with pure compound) to calculate the number of linkers attached per protein.
      
    • Contrast: This step is impossible with Propargylamine without destructive testing (MS).

Part 4: Troubleshooting & Expert Insights

Solubility Issues
  • Propargylamine: If your reaction precipitates, it is likely the product (triazole), not the linker.

  • EPPA: If precipitation occurs immediately upon addition, the EPPA has crashed out of the aqueous buffer. Solution: Pre-mix EPPA with a surfactant (e.g., 0.1% Tween-20) or increase DMSO content to 10-20%.

The "Missing Yield" (Glaser Coupling)

If you observe rapid consumption of EPPA but low yields of the triazole product:

  • Diagnosis: Oxygen contamination has catalyzed the dimerization of EPPA.

  • Fix: Degas all buffers with Nitrogen/Argon for 15 minutes. Add Sodium Ascorbate last to the reaction mixture. Consider using a ligand like THPTA or BTTAA , which protect Cu(I) from oxidation better than TBTA.

Steric "Reach"

If clicking a large payload (e.g., another protein or a large polymer) to a surface:

  • Propargylamine: Likely to fail or have slow kinetics due to the triazole forming too close to the surface (Steric Cone conflict).

  • EPPA: The 9.5 Å spacer allows the alkyne to "wave" above the surface hydration layer, significantly improving capture efficiency for bulky azides.

References

  • Mechanism of CuAAC & Ligand Effects

    • Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology (2011).

  • Glaser Coupling Side Reactions

    • Glaser, C. "Beiträge zur Kenntniss des Acethenylbenzols." Berichte der deutschen chemischen Gesellschaft (1869).
    • Hein, J. E., & Fokin, V. V.[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews (2010).

  • Steric Effects in Click Chemistry

    • Díaz, D. D., et al. "Click Chemistry in Materials Synthesis. 1. Adhesive Polymers from Copper-Catalyzed Azide-Alkyne Cycloaddition." Journal of Polymer Science Part A (2004).

  • Propargylamine Properties

    • PubChem Compound Summary for CID 17361, Propargylamine.

Sources

Comparative

Impact of Linker Length on Degradation Efficiency Using Phenoxy Amines: A Technical Guide

Topic: Impact of Linker Length on Degradation Efficiency Using Phenoxy Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the rational des...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Linker Length on Degradation Efficiency Using Phenoxy Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a thermodynamic governor of ternary complex formation.[1] While Polyethylene Glycol (PEG) and alkyl chains are standard, phenoxy amine linkers (characterized by a phenoxy-alkyl-amine motif) offer a unique balance of lipophilicity, rigidity, and metabolic stability.

This guide analyzes the impact of phenoxy amine linker length on degradation efficiency (


 and 

). It synthesizes experimental data to demonstrate how varying the alkyl tether length (

) within the phenoxy amine motif dictates the "Goldilocks zone" for cooperativity, avoiding both steric clashes (short linkers) and entropic penalties (long linkers).
Technical Background: The Physics of Linker Length

The efficiency of a PROTAC is governed by the formation of a productive ternary complex (


).[1][2] The linker length directly influences the Cooperativity Factor (

)
, defined as the ratio of the ternary association constant to the binary association constant.
  • Short Linkers (

    
    ):  Often fail to bridge the gap between the E3 ligase and the Protein of Interest (POI), causing steric clashes.[3][4] This results in negative cooperativity (
    
    
    
    ).
  • Optimal Linkers (

    
    ):  Permit a "relaxed" ternary complex where protein-protein interactions (PPIs) can occur, often leading to positive cooperativity (
    
    
    
    ).
  • Long Linkers (

    
    ):  Introduce high entropic costs. The "effective concentration" of the E3 ligase relative to the POI decreases, and the system becomes prone to the Hook Effect , where binary complexes dominate at high concentrations.
    

Why Phenoxy Amines? Unlike flexible PEG chains, phenoxy amine linkers incorporate a phenyl ring which introduces structural rigidity and potential


 stacking interactions with residues on the E3 ligase surface (e.g., Tyr98 in VHL). The alkyl-amine tail allows for facile conjugation while modulating hydrophobicity.
Comparative Analysis: Linker Length vs. Degradation Efficiency

The following analysis compares three classes of phenoxy amine linkers based on the number of methylene units (


) in the alkyl tether: Ph-O-(CH2)n-NH2.
Table 1: Comparative Performance Data (Representative VHL-based PROTAC)
Linker ClassTether Length (

)
Approx. Length (

)

(nM)

(%)
Ternary Cooperativity (

)
Mechanism of Failure/Success
Short 2 - 38 - 10> 1000< 20%0.1 (Negative)Steric Clash: Linker is too taut; prevents E3/POI interface closure.
Medium (Optimal) 4 - 6 12 - 16 5 - 15 > 95% 3.5 (Positive) Perfect Fit: Facilitates de novo PPIs; high ubiquitination rate.
Long 8 - 1220 - 28150 - 30060 - 80%0.8 (Neutral)Entropic Penalty: "Floppy" complex; slower ubiquitination kinetics.

Key Insight: For phenoxy amine linkers, the rigid phenyl group effectively "shortens" the required alkyl chain length compared to pure PEGs. An


 phenoxy alkyl often performs comparably to a 

or

linker but with improved cell permeability due to higher lipophilicity.
Mechanism of Action & Logic Flow

The following diagram illustrates the thermodynamic selection of the optimal linker length.

LinkerMechanism cluster_outcomes Linker Length Impact Start PROTAC Design (Phenoxy Amine Linker) Short Short Linker (n=2) High Steric Hindrance Start->Short Optimal Optimal Linker (n=5) Positive Cooperativity Start->Optimal Long Long Linker (n=10) High Entropy / Hook Effect Start->Long Complex Ternary Complex Formation (Equilibrium) Short->Complex Unstable (Clash) Failure No Degradation (Binary Complex Dominance) Short->Failure Optimal->Complex Stable (High Affinity) Long->Complex Slow Formation (Entropic Cost) Long->Failure At High Conc. Ubiquitin Ubiquitin Transfer (E2 -> POI) Complex->Ubiquitin If Productive Geometry Complex->Failure If Non-Productive Degradation Proteasomal Degradation Ubiquitin->Degradation

Figure 1: Mechanistic flow showing how linker length dictates the fate of the ternary complex. Optimal length maximizes productive ubiquitination.[5]

Experimental Protocols

To validate the optimal linker length for your specific POI, follow this self-validating workflow.

Protocol A: Synthesis of Phenoxy Amine Linker Library

Objective: Create a library of PROTACs with varying tether lengths (


).
  • Reagents: Use commercially available Boc-amino-alkoxy-phenyl-acids or synthesize via Williamson ether synthesis of N-Boc-amino-alkyl-bromide with Methyl 4-hydroxybenzoate.

  • Coupling: Perform standard amide coupling (EDC/HOAt) between the phenoxy acid tail and the VHL ligand amine.

  • Deprotection: Remove Boc group (TFA/DCM).

  • Final Conjugation: React the free amine with the activated POI ligand (e.g., NHS ester or acid chloride).

  • Purification: HPLC to >95% purity. Critical: Impurities can skew DC50 values.

Protocol B: Degradation Assay (Western Blot)

Objective: Determine


 and 

.[6]
  • Cell Seeding: Seed cells (e.g., HEK293 or relevant cancer line) at 70% confluency.

  • Treatment: Treat with PROTAC library at 8-point concentration range (0.1 nM to 10

    
    M) for 16-24 hours.
    
    • Control: DMSO only.

    • Negative Control: Epimer PROTAC (VHL ligand non-binding enantiomer) to prove E3 dependence.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Analysis: Western Blot. Normalize POI band intensity to Housekeeping Protein (e.g., GAPDH).

  • Calculation: Fit data to a 4-parameter logistic curve to derive

    
    .
    
Protocol C: Ternary Complex Stability (TR-FRET)

Objective: Measure Cooperativity (


).
  • Labeling: Label Recombinant E3 ligase with Terbium (Donor) and POI with fluorescent dye (Acceptor).

  • Titration: Titrate PROTAC into a mixture of E3 and POI.

  • Readout: Measure TR-FRET signal. A bell-shaped curve indicates ternary complex formation.

  • Interpretation: Shift in the curve peak relative to binary affinity indicates cooperativity.

Optimization Workflow Visualization

OptimizationWorkflow Step1 1. Library Design (n = 2, 4, 6, 8) Step2 2. Synthesis (Phenoxy Amine Coupling) Step1->Step2 Step3 3. Screen (1 µM) Single Point WB Step2->Step3 Decision >50% Deg? Step3->Decision Step4 4. Full Dose-Response (DC50 Determination) Decision->Step4 Yes Discard Discard / Redesign Decision->Discard No Step5 5. Biophysical Assay (Ternary Complex) Step4->Step5

Figure 2: Step-by-step workflow for empirically determining the optimal phenoxy amine linker length.

References
  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[6][7][8] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Ethynylphenoxy)propan-1-amine

This document provides a detailed, safety-first protocol for the proper disposal of 3-(3-Ethynylphenoxy)propan-1-amine. As a bifunctional molecule containing both a terminal alkyne and a primary amine, this compound pres...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-(3-Ethynylphenoxy)propan-1-amine. As a bifunctional molecule containing both a terminal alkyne and a primary amine, this compound presents unique chemical hazards that necessitate a rigorous and informed disposal strategy. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond a simple checklist, explaining the chemical principles that underpin each procedural step, thereby empowering researchers to manage chemical waste with confidence and precision.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the molecular structure of 3-(3-Ethynylphenoxy)propan-1-amine is fundamental to appreciating its disposal requirements. The molecule's reactivity is dominated by two key functional groups: the terminal ethynyl (alkyne) group and the propan-1-amine group.

  • The Terminal Alkyne Hazard : The proton on the terminal alkyne is acidic. In the presence of strong bases or certain metal salts (notably copper, silver, and mercury), it can be deprotonated to form highly reactive and potentially explosive metal acetylide anions.[1] Therefore, all disposal procedures must focus on neutralizing this reactivity before the waste leaves the controlled laboratory environment.

  • The Primary Amine Hazard : The amine group is basic and corrosive.[2][3][4] It can cause severe skin burns and eye damage upon contact.[3][5] Amines are also incompatible with acids and strong oxidizing agents, and their disposal into aquatic environments is prohibited due to toxicity.[2][6][7]

Hazard Summary & Chemical Incompatibilities

The following table summarizes the key hazards and materials that must be segregated from 3-(3-Ethynylphenoxy)propan-1-amine waste streams.

Hazard TypeDescriptionIncompatible Materials
Reactivity The terminal alkyne can form explosive acetylides.[1] The compound as a whole may react violently with strong oxidizers.Heavy metal salts (Copper, Silver, Mercury), strong bases, strong oxidizing agents, acids.[1][8][9]
Health The amine functional group is corrosive and can cause severe skin burns and eye damage.[3][5] The compound may be harmful if swallowed or inhaled.[10][11]Mixing with incompatible materials can generate toxic gases or cause violent reactions.
Environmental Amines can be toxic to aquatic life.[2][3][7] Disposal via sanitary sewer or general trash is strictly prohibited.[2][12]Direct environmental release.

Essential Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted under strict safety protocols as mandated by the Occupational Safety and Health Administration (OSHA).[13][14][15]

  • Engineering Controls : All operations, especially the quenching of reaction mixtures, must be performed within a certified chemical fume hood to prevent inhalation of vapors and contain any potential reactions.[1][13][16]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[16]

    • Eye Protection : ANSI Z87.1-compliant safety goggles or a full-face shield.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[1][4]

    • Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required. A full chemical suit may be necessary depending on the scale and risk of splashing.[10]

The Disposal Workflow: A Step-by-Step Guide

The correct disposal pathway depends on whether you are handling unused, pure product or a waste stream from a chemical reaction. The following workflow provides a clear decision-making framework.

Caption: Disposal workflow for 3-(3-Ethynylphenoxy)propan-1-amine.

Critical Protocol: Quenching Reaction Mixtures

This is the most important step for safely disposing of waste solutions containing 3-(3-Ethynylphenoxy)propan-1-amine. The objective is to neutralize any residual terminal alkyne and/or reactive acetylide species.[1]

Materials:

  • Ice bath

  • Inert solvent (e.g., Tetrahydrofuran (THF))

  • Proton-donating quenching agent (e.g., Isopropanol or Methanol)

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation : Ensure the reaction flask containing the waste is in a chemical fume hood and, if applicable, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is a critical control measure to manage any exothermic heat generated during quenching.

  • Dilution : Dilute the reaction mixture with an equal volume of an inert solvent like THF. This helps to further dissipate heat.

  • Quenching : Slowly, and with stirring, add a proton-donating quenching agent such as isopropanol dropwise via an addition funnel or syringe. The slow addition is paramount for temperature control.

  • Observation : Continue the slow addition until any signs of reaction (e.g., gas evolution) have completely ceased.

  • Equilibration : Once the addition is complete, allow the mixture to slowly warm to room temperature while maintaining stirring.

  • Waste Collection : Transfer the fully quenched and temperature-stabilized mixture to a designated hazardous waste container.

Disposal of Unused or Expired Product

Pure, unused, or expired 3-(3-Ethynylphenoxy)propan-1-amine should not be opened or treated. The risk of initiating an uncontrolled reaction outweighs the benefits.

Procedure:

  • Inspect : Ensure the original container is in good condition and securely sealed.

  • Label : Affix a hazardous waste tag to the container.[12][17]

  • Store & Dispose : Place the container in a designated satellite accumulation area, segregated from incompatible materials, and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1][17]

Waste Containerization and Labeling

Proper containment and communication of hazards are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[12][16]

  • Container Selection : Use a container made of a material compatible with all components of the waste stream. High-density polyethylene (HDPE) containers are often preferred for chemical waste.[12][18] Ensure the container is in good condition with a tightly sealing lid.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[12][17]

    • The label must list the full chemical names of all constituents in the mixture, including solvents. Do not use abbreviations or chemical formulas.[12][17]

    • Indicate the approximate percentage of each component.

    • Attach appropriate hazard pictograms (e.g., Corrosive, Flammable, Health Hazard).[12]

    • Include the date of waste generation and the name of the principal investigator or laboratory.[12]

  • Container Management : Keep waste containers closed at all times except when adding waste.[17][18] Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[18]

Final Storage and Disposal

  • Segregation : Store the sealed and labeled waste container in a designated satellite accumulation area.[17] This area must be under the control of laboratory personnel and should facilitate the segregation of incompatible waste streams.[17] Specifically, keep this amine/alkyne waste away from acidic waste, oxidizing agents, and solutions containing heavy metal salts.

  • Pickup and Manifest : Contact your institution's EHS department to schedule a waste pickup.[12] You will be required to complete documentation to ensure the waste is tracked from its point of generation to its final disposal, a process known as "cradle-to-grave" management.[19][20]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-(3-Ethynylphenoxy)propan-1-amine, upholding the highest standards of safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
  • OSHA Basics. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 3-Amino-1-Propanol.
  • Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - (S)-(+)-2-Amino-1-propanol.
  • Sustainability Dictionary. (2025, December 1). Aromatic Amine Pollution.
  • Gray Beard Solutions. (n.d.). Safety Data Sheet - Tamen Amine PA-14.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 3-Methoxy Propylamine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-Amino-1-phenoxy-2-propanol hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-1-propanol Safety Data Sheet.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Environment, Health and Safety - University of South Carolina. (n.d.). Appendix K - Incompatible Chemicals.
  • ECHEMI. (n.d.). 3-Propoxy-1-propanamine SDS, 16728-59-9 Safety Data Sheets.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet - 2-[2-(2-Propynyloxy)ethoxy]ethylamine.
  • ACS Publications. (2018, February 21). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
  • Kao Chemicals. (2021, November 3). Safety Data Sheet - Amines, C16-22-alkyldimethyl.
  • University of Calgary. (n.d.). Chapter 21: Amines.
  • UBC Chemical and Biological Engineering. (n.d.). Waste Disposal.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • Cintas. (n.d.). Chemical Incompatibilities.

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